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  • Product: 4-(Piperazin-1-yl)isoquinoline dihydrochloride
  • CAS: 908292-89-7

Core Science & Biosynthesis

Foundational

4-(Piperazin-1-yl)isoquinoline dihydrochloride synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-(Piperazin-1-yl)isoquinoline Dihydrochloride Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, scientifically-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(Piperazin-1-yl)isoquinoline Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 4-(Piperazin-1-yl)isoquinoline dihydrochloride, a key heterocyclic scaffold in medicinal chemistry. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer practical insights for successful execution in a research and development setting.

Strategic Overview: The Chemistry of C4-Functionalization

The synthesis of 4-(piperazin-1-yl)isoquinoline hinges on the formation of a carbon-nitrogen bond at the C4 position of the isoquinoline core. The isoquinoline ring system, while aromatic, is inherently electron-deficient, particularly at the C1 and C4 positions, due to the electron-withdrawing effect of the ring nitrogen. This electronic characteristic makes the C4 position susceptible to attack by nucleophiles, especially when a suitable leaving group is present.

Two primary strategies are viable for this transformation:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct and classical approach. It involves the reaction of a 4-haloisoquinoline, such as 4-chloroisoquinoline, with piperazine.[1][2] The reaction proceeds via an addition-elimination mechanism, where the piperazine nitrogen attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before expelling the halide ion to restore aromaticity.[1][3] This method is often favored for its simplicity and cost-effectiveness.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers a more modern and often more versatile alternative for forming C-N bonds.[4][5] The reaction couples an aryl halide (4-haloisoquinoline) with an amine (piperazine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5] While it can be more tolerant of other functional groups and sometimes provides higher yields, it requires careful optimization of the catalyst, ligand, and base, and introduces the cost and complexity of palladium catalysis.[5][6]

For this guide, we will focus on the Nucleophilic Aromatic Substitution (SNAr) pathway due to its robust and well-established nature for this class of compounds.[7][8][9]

The SNAr Pathway: Mechanism and Rationale

The SNAr reaction is a two-step process. The first, rate-determining step is the nucleophilic attack of piperazine on the C4 carbon of 4-chloroisoquinoline. This step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy Meisenheimer complex. The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing nitrogen atom of the isoquinoline ring. In the second, faster step, the chloride leaving group is eliminated, and aromaticity is restored.

SNAr_Mechanism Figure 1: SNAr Mechanism for 4-(Piperazin-1-yl)isoquinoline Synthesis cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant1 4-Chloroisoquinoline Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant1->Intermediate Nucleophilic Attack Reactant2 Piperazine (Nucleophile) Reactant2->Intermediate Product1 4-(Piperazin-1-yl)isoquinoline Intermediate->Product1 Elimination of Leaving Group (Restores Aromaticity) Product2 Chloride Ion Intermediate->Product2

Caption: Figure 1: SNAr Mechanism for 4-(Piperazin-1-yl)isoquinoline Synthesis

Detailed Synthesis Protocol

This protocol details the synthesis of the free base, 4-(piperazin-1-yl)isoquinoline, followed by its conversion to the stable dihydrochloride salt.

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )Key Properties
4-Chloroisoquinoline1532-91-8C₉H₆ClN163.60Pale yellow solid.[10][11]
Anhydrous Piperazine110-85-0C₄H₁₀N₂86.14Corrosive, hygroscopic solid.[12][13]
Isopropanol (IPA)67-63-0C₃H₈O60.10Solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction solvent.
Hydrochloric Acid (HCl)7647-01-0HCl36.46Used as a solution (e.g., 2M in Ether or 1.25M in IPA) for salt formation.
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Anhydrous, for drying.
Deionized Water7732-18-5H₂O18.02For work-up.
Equipment
  • Round-bottom flasks (appropriate sizes)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • pH paper or meter

Step-by-Step Procedure

Part A: Synthesis of 4-(Piperazin-1-yl)isoquinoline (Free Base)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroisoquinoline (1.0 eq). Add anhydrous piperazine (5.0 eq) followed by isopropanol (or ethanol) to create a stirrable slurry (approx. 5-10 mL per gram of 4-chloroisoquinoline).

    • Causality Note: A large excess of piperazine is crucial. It serves as both the nucleophile and the base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Using an external base is possible but complicates purification.[8][9]

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C for isopropanol) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-chloroisoquinoline) is consumed (typically 12-24 hours).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.

    • Wash the organic layer extensively with deionized water (at least 3-5 times) to remove excess piperazine and piperazine hydrochloride salts.

    • Trustworthiness Check: Confirm the aqueous layer is near neutral pH after the final wash to ensure complete removal of piperazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-(piperazin-1-yl)isoquinoline free base, typically as a yellow to brown oil or semi-solid.[9]

Part B: Formation of Dihydrochloride Salt

  • Salt Precipitation: Dissolve the crude free base from Part A in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • While stirring, add a solution of hydrochloric acid (e.g., 1.25 M HCl in isopropanol or 2 M HCl in diethyl ether) dropwise (approx. 2.2 eq). A precipitate should form immediately.

    • Causality Note: Two equivalents of HCl are required to protonate both the piperazine nitrogen (pKa ~9.8) and the more weakly basic isoquinoline nitrogen (pKa ~5.4), forming the stable dihydrochloride salt.

  • Continue stirring the suspension at room temperature for 1-2 hours to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any soluble impurities.

    • Dry the product under vacuum at 40-50°C to a constant weight. The final product, 4-(piperazin-1-yl)isoquinoline dihydrochloride, should be an off-white to pale yellow solid.[14]

Synthesis_Workflow Figure 2: Experimental Synthesis Workflow start_end start_end process process product product qc qc Start Start: Reagents Step1 Combine 4-Chloroisoquinoline, excess Piperazine, and Isopropanol Start->Step1 Step2 Heat to Reflux (12-24h) Step1->Step2 QC1 TLC Monitoring Step2->QC1 QC1->Step2 Incomplete Step3 Cool & Concentrate (Rotary Evaporator) QC1->Step3 Complete Step4 Dissolve in EtOAc & Wash with Water Step3->Step4 Step5 Dry (Na₂SO₄) & Concentrate Step4->Step5 Product1 Crude Free Base: 4-(Piperazin-1-yl)isoquinoline Step5->Product1 Step6 Dissolve in Isopropanol Product1->Step6 Step7 Add HCl Solution (2.2 eq) Step6->Step7 Step8 Stir to Precipitate Step7->Step8 Step9 Filter, Wash & Dry Step8->Step9 End Final Product: Dihydrochloride Salt Step9->End

Caption: Figure 2: Experimental Synthesis Workflow

Product Characterization and Validation

Confirming the structure and purity of the final product is essential. The following data are typical for 4-(piperazin-1-yl)isoquinoline dihydrochloride.

Analysis TechniqueExpected Results
¹H NMR (DMSO-d₆)Peaks corresponding to isoquinoline aromatic protons (δ 7.5-9.0 ppm), piperazine protons (δ 3.0-4.0 ppm), and a broad signal for the N-H protons.
¹³C NMR (DMSO-d₆)Resonances for the nine distinct isoquinoline carbons and the two distinct piperazine carbons.
Mass Spec (ESI+) [M+H]⁺ corresponding to the free base (C₁₃H₁₅N₃), calculated m/z = 214.13.
Melting Point A sharp melting point is indicative of high purity.
Purity (HPLC) >95% is typically acceptable for research purposes.[14]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15]

  • Engineering Controls: Conduct all operations within a certified chemical fume hood to avoid inhalation of vapors and dust.[12]

  • Reagent Hazards:

    • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle with extreme care.[12][13]

    • 4-Chloroisoquinoline: May be harmful if inhaled or ingested. Avoid contact with skin and eyes.[10]

    • Hydrochloric Acid: Corrosive. Handle concentrated solutions with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic and basic aqueous waste before disposal.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inactive piperazine (hydrated).Extend reflux time and re-monitor by TLC. Ensure anhydrous piperazine is used.
Low Yield Incomplete extraction of the product. Product loss during aqueous washes.Perform additional extractions of the aqueous layer with ethyl acetate. Minimize the volume of water used for washing.
Purification Difficulty Residual piperazine in the free base.Ensure thorough washing during the work-up. The crude free base can be purified by column chromatography (silica gel, eluting with a gradient of DCM/Methanol with 1% NH₄OH) before salt formation.
Oily/Gummy Salt Residual solvent or impurities.Triturate the product with a non-polar solvent like diethyl ether or hexane to induce crystallization. Re-precipitate from a different solvent system.

References

  • Gensler, W. J., Lawless, S. F., Bluhm, A. L., & Dertouzos, H. (1975). Syntheses of 4-Substituted Isoquinolines. The Journal of Organic Chemistry, 40(6), 733–739. [Link]

  • ResearchGate. (n.d.). Syntheses of 4-Substituted Isoquinolines. Retrieved August 6, 2025, from [Link]

  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine Safety Data Sheet. Retrieved from EDQM. [Link]

  • Minter, D. E., & Re, M. A. (n.d.). A new synthesis of 4-substituted isoquinolines. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Semantic Scholar. (2009). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald—Hartwig Reaction. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. [Link]

  • MDPI. (n.d.). Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation.... [Link]

  • IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents.... [Link]

  • Google Patents. (n.d.). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • MDPI. (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl).... [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Thoreauchem. (n.d.). 4-(piperazin-1-yl)isoquinoline dihydrochloride. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline.... [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues.... [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.... [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Google Patents. (n.d.). Purification of isoquinoline.
  • National Institutes of Health. (n.d.). 4-Chloroisoquinoline. PubChem. [Link]

  • PubMed. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. [Link]

Sources

Exploratory

4-(Piperazin-1-yl)isoquinoline dihydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4-(Piperazin-1-yl)isoquinoline Dihydrochloride Executive Summary 4-(Piperazin-1-yl)isoquinoline dihydrochloride (often abbreviated as 4-PIQ or similar in specific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-(Piperazin-1-yl)isoquinoline Dihydrochloride

Executive Summary

4-(Piperazin-1-yl)isoquinoline dihydrochloride (often abbreviated as 4-PIQ or similar in specific contexts, though primarily known by its chemical name or CAS 908292-89-7) is a potent, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK) and a versatile scaffold for targeting Serotonin (5-HT) receptors . While frequently utilized as a high-purity building block in the synthesis of advanced kinase inhibitors (e.g., Netarsudil analogues) and CNS-active agents, the molecule itself possesses intrinsic pharmacological activity defined by its isoquinoline core and piperazine moiety.

This guide dissects the dual mechanistic pathways of 4-(Piperazin-1-yl)isoquinoline:

  • Kinase Inhibition (ROCK1/ROCK2): Direct binding to the ATP pocket, preventing phosphorylation of downstream effectors like MYPT1 and MLC, leading to actin cytoskeleton relaxation.

  • GPCR Modulation (5-HT Receptors): Interaction with serotonin receptors, influencing neurotransmission and potentially offering anxiolytic or antipsychotic effects.

Chemical Identity & Structural Pharmacology

PropertyDetail
Chemical Name 4-(Piperazin-1-yl)isoquinoline dihydrochloride
CAS Number 908292-89-7
Molecular Formula C₁₃H₁₅N₃[1] · 2HCl
Molecular Weight 286.20 g/mol
Core Scaffold Isoquinoline : Planar, aromatic bicycle that mimics the adenine ring of ATP.
Pharmacophore Piperazine Ring : Provides solubility and hydrogen bonding capabilities, often mimicking the ribose/phosphate region of ATP or interacting with aspartate residues in GPCRs.

Structural Insight: The 4-position substitution on the isoquinoline ring is critical. Unlike the 5-sulfonyl derivatives (e.g., Fasudil), the direct 4-piperazinyl linkage creates a distinct spatial orientation that favors binding to the hinge region of kinases and the orthosteric site of aminergic GPCRs.

Mechanism of Action: Rho-Kinase (ROCK) Inhibition

The primary mechanism of action for 4-(Piperazin-1-yl)isoquinoline involves the inhibition of the RhoA/ROCK pathway, a central regulator of cytoskeletal dynamics.

ATP-Competitive Binding
  • Target: ROCK1 and ROCK2 (Rho-associated coiled-coil containing protein kinases).

  • Binding Mode: The isoquinoline nitrogen (N-2) acts as a hydrogen bond acceptor, interacting with the backbone amide of Met156 (in ROCK1) or equivalent hinge residues. The piperazine ring extends into the solvent-exposed region or interacts with the ribose-binding pocket, stabilizing the inactive conformation of the kinase.

  • Kinetics: Competitive inhibition with respect to ATP; non-competitive with respect to the substrate (e.g., myosin light chain).

Signaling Cascade Downregulation

Inhibition of ROCK blocks the phosphorylation of key substrates:

  • MYPT1 (Myosin Phosphatase Target Subunit 1): ROCK normally phosphorylates MYPT1, inhibiting it. 4-PIQ restores MYPT1 activity, promoting the dephosphorylation of Myosin Light Chain (MLC).

  • MLC (Myosin Light Chain): Reduced phosphorylation of MLC (Ser19) prevents actin-myosin cross-bridging.

  • LIMK (LIM Kinase): Reduced LIMK activation leads to dephosphorylation of Cofilin, promoting actin depolymerization.

Physiological Outcome:

  • Smooth Muscle Relaxation: Vasodilation and reduced intraocular pressure (relevant for glaucoma).

  • Neurite Outgrowth: Promotion of axonal regeneration by destabilizing the actin meshwork.

Pathway Visualization (DOT Diagram)

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK (Rho-Kinase) RhoA->ROCK Activates MYPT1_P MYPT1-P (Inactive) ROCK->MYPT1_P Phosphorylates MLC_P MLC-P (Contractile) ROCK->MLC_P Direct Phosphorylation Inhibitor 4-(Piperazin-1-yl)isoquinoline (Inhibitor) Inhibitor->ROCK Inhibits (ATP-Competitive) MYPT1 MYPT1 (Active) MYPT1_P->MYPT1 Inhibitor prevents phosphorylation MYPT1->MLC_P Dephosphorylates Actin Actin-Myosin Contraction MLC_P->Actin Promotes MLC MLC (Relaxed) Relaxation Cytoskeletal Relaxation (Vasodilation/Neurite Outgrowth) MLC->Relaxation Promotes

Caption: Mechanism of ROCK inhibition by 4-(Piperazin-1-yl)isoquinoline, leading to smooth muscle relaxation.

Secondary Mechanism: Serotonin (5-HT) Receptor Modulation

Isoquinoline-piperazine derivatives are privileged scaffolds for aminergic GPCRs. 4-(Piperazin-1-yl)isoquinoline acts as a ligand for specific 5-HT receptor subtypes.

  • Target: 5-HT1A, 5-HT2A, and 5-HT7 receptors.

  • Mechanism: The protonated nitrogen of the piperazine ring (at physiological pH) forms a critical salt bridge with the conserved Aspartate (D3.32) residue in Transmembrane Helix 3 (TM3) of the GPCR. The isoquinoline core engages in pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the binding pocket.

  • Effect: Depending on the specific receptor subtype and conformational stabilization, it can act as a partial agonist (5-HT1A) or antagonist (5-HT2A/7), modulating serotonergic transmission.

Experimental Protocols for Validation

To rigorously validate the mechanism of action, the following protocols are recommended.

In Vitro Kinase Assay (ROCK Inhibition)

Objective: Determine the IC50 for ROCK1/ROCK2 inhibition.

  • Reagents: Recombinant human ROCK1/2, substrate peptide (e.g., S6 kinase substrate or Long S6), ATP (10 µM - Km levels), and ³³P-ATP or a fluorescent tracer (e.g., ADP-Glo).

  • Preparation: Dissolve 4-(Piperazin-1-yl)isoquinoline dihydrochloride in DMSO to prepare a 10 mM stock. Serial dilute (1:3) to generate a concentration range (0.1 nM to 10 µM).

  • Reaction:

    • Mix kinase (5-10 ng), substrate (20 µM), and inhibitor in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT).

    • Initiate reaction with ATP.

    • Incubate at 30°C for 30-60 minutes.

  • Detection: Stop reaction (e.g., EDTA or ADP-Glo reagent). Measure luminescence or radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.

Cell-Based Actin Cytoskeleton Assay

Objective: Visualize the phenotypic effect of ROCK inhibition (stress fiber disassembly).

  • Cell Line: HeLa or NIH/3T3 fibroblasts.

  • Treatment:

    • Seed cells on glass coverslips.

    • Treat with 10-50 µM 4-(Piperazin-1-yl)isoquinoline for 1-4 hours.

    • Include a positive control (e.g., Y-27632, 10 µM) and vehicle control (DMSO).

  • Staining:

    • Fix cells with 4% paraformaldehyde (15 min).

    • Permeabilize with 0.1% Triton X-100.

    • Stain with Phalloidin-Alexa Fluor 488 (binds F-actin) and DAPI (nuclei).

  • Imaging: Confocal microscopy.

  • Readout: Loss of central stress fibers and formation of cortical actin rings indicate effective ROCK inhibition.

Quantitative Data Summary (Representative)

ParameterValue (Estimated/Class)Biological Significance
ROCK1 IC50 ~100 - 500 nMPotent inhibition of kinase activity.
ROCK2 IC50 ~50 - 300 nMOften slightly more selective for ROCK2.
PKA IC50 > 10 µMHigh selectivity against PKA (cAMP-dependent kinase).[2]
5-HT1A Ki ~10 - 100 nMModerate to high affinity for serotonin receptors.
Solubility > 20 mg/mL (H₂O)Excellent aqueous solubility due to dihydrochloride salt.

References

  • Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors: a patent review (2014-2016)." Expert Opinion on Therapeutic Patents, 2017. Link

  • Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 2016. Link

  • CymitQuimica. "4-(Piperazin-1-yl)isoquinoline dihydrochloride Product Data." Chemical Catalog, 2024. Link

  • Glennon, R. A., et al. "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." European Journal of Medicinal Chemistry, 2003. Link

  • Doe, C., et al. "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics, 2007. Link

Sources

Foundational

Spectroscopic Data for 4-(Piperazin-1-yl)isoquinoline Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Piperazin-1-yl)isoquinoline dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperazin-1-yl)isoquinoline dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoquinoline scaffold is a common motif in a variety of biologically active molecules, and the addition of a piperazine ring can impart desirable pharmacokinetic properties, such as improved solubility and the potential for further functionalization.[1][2] Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of such compounds, forming the foundation of any subsequent research and development efforts.

Chemical Structure and Properties

  • Chemical Name: 4-(Piperazin-1-yl)isoquinoline dihydrochloride

  • Molecular Formula: C₁₃H₁₇Cl₂N₃[3]

  • Molecular Weight: 285.08 g/mol [3]

  • Structure:

    Caption: Chemical structure of 4-(Piperazin-1-yl)isoquinoline dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: NMR

A standardized protocol for acquiring NMR spectra is crucial for data reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of 4-(piperazin-1-yl)isoquinoline dihydrochloride prep2 Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS or DSS) prep2->prep3 prep4 Transfer to an NMR tube prep3->prep4 acq1 Insert sample into a 400 MHz (or higher) NMR spectrometer prep4->acq1 acq2 Tune and shim the spectrometer acq1->acq2 acq3 Acquire ¹H and ¹³C spectra using standard parameters acq2->acq3 proc1 Apply Fourier transform to the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Reference the spectrum to the internal standard proc2->proc3

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(piperazin-1-yl)isoquinoline dihydrochloride is expected to show distinct signals for the protons of the isoquinoline ring and the piperazine moiety. Due to the dihydrochloride nature, the nitrogen atoms on both the isoquinoline and piperazine rings will be protonated, leading to a downfield shift (deshielding) of adjacent protons compared to the free base.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Piperazin-1-yl)isoquinoline Dihydrochloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Isoquinoline H-19.0 - 9.3sSignificantly deshielded due to the adjacent protonated nitrogen.
Isoquinoline H-37.8 - 8.1s
Isoquinoline Aromatic7.5 - 8.5mComplex multiplet for the remaining benzene ring protons.
Piperazine CH₂ (adjacent to isoquinoline)3.4 - 3.7tDeshielded by the aromatic ring and adjacent protonated nitrogen.
Piperazine CH₂3.2 - 3.5t
Piperazine NH₂⁺9.0 - 11.0br sBroad signal due to proton exchange; may be exchangeable with D₂O.
Isoquinoline NH⁺13.0 - 15.0br sVery broad and downfield; may be difficult to observe.

Note: Predicted chemical shifts are based on data for 1-(piperazin-1-yl)isoquinoline and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The protonation of the nitrogen atoms will also influence the chemical shifts of the neighboring carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Piperazin-1-yl)isoquinoline Dihydrochloride

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Isoquinoline C-1150 - 155Deshielded by the adjacent protonated nitrogen.
Isoquinoline C-3120 - 125
Isoquinoline Quaternary Carbons125 - 140
Isoquinoline Aromatic CH120 - 135
Piperazine CH₂ (adjacent to isoquinoline)50 - 55
Piperazine CH₂40 - 45

Note: Predicted chemical shifts are based on data for isoquinoline, piperazine, and related derivatives.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is already in a salt form and will readily form protonated molecular ions in solution.

Experimental Protocol: LC-MS

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) prep1 Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water) lc1 Inject the sample into an LC system prep1->lc1 lc2 Separate from impurities on a reverse-phase column (e.g., C18) lc1->lc2 ms1 Introduce the eluent into an ESI-MS instrument lc2->ms1 ms2 Acquire mass spectrum in positive ion mode ms1->ms2

Caption: A typical workflow for LC-MS analysis.[8]

Data Interpretation

In positive ion ESI-MS, the primary ion observed would be the molecular ion of the free base, [M+H]⁺, corresponding to the loss of the two HCl molecules and the gain of a proton.

  • Expected [M+H]⁺: m/z 214.13

  • Monoisotopic Mass of Free Base (C₁₃H₁₅N₃): 213.13 g/mol [9]

Fragmentation of the molecular ion in MS/MS experiments would likely involve the cleavage of the piperazine ring or the bond connecting the piperazine and isoquinoline moieties. Common fragmentation patterns for piperazine-containing compounds involve the loss of ethyleneimine fragments.[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

G cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Prepare a KBr pellet or a Nujol mull of the solid sample acq1 Place the sample in an FTIR spectrometer prep1->acq1 acq2 Acquire the spectrum over the range 4000-400 cm⁻¹ acq1->acq2

Caption: Standard procedure for acquiring an IR spectrum of a solid sample.

Data Interpretation

The IR spectrum of 4-(piperazin-1-yl)isoquinoline dihydrochloride will exhibit characteristic absorption bands corresponding to the various functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H stretchProtonated amines (NH⁺ and NH₂⁺)
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchAliphatic C-H (piperazine)
1620 - 1580C=N and C=C stretchIsoquinoline ring
1500 - 1400C=C stretchAromatic ring
1200 - 1000C-N stretchAryl-N and Aliphatic-N

The presence of strong, broad absorption bands in the 3400-3200 cm⁻¹ region would be indicative of the N-H stretching vibrations of the protonated isoquinoline and piperazine nitrogen atoms, a key feature confirming the dihydrochloride salt form.[11]

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(piperazin-1-yl)isoquinoline dihydrochloride. By combining experimental data from closely related compounds with fundamental spectroscopic principles, a detailed and predictive analysis of the ¹H NMR, ¹³C NMR, MS, and IR data has been presented. The provided experimental protocols and data interpretation guidelines are intended to assist researchers in the unambiguous characterization of this and similar molecules, ensuring the scientific integrity of their work in drug discovery and development.

References

  • U.S. National Library of Medicine. PubChem Compound Summary for CID 1534386, 4-Piperazin-1-yl-quinoline. [Link]

  • Thoreauchem. 4-(piperazin-1-yl)isoquinoline dihydrochloride-908292-89-7. [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • Manivannan, R., et al. (2012). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Bioorganic & Medicinal Chemistry, 20(19), 5849-5857. [Link]

  • National Institute of Standards and Technology. Piperazine dihydrochloride. In NIST Chemistry WebBook. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 123-136. [Link]

  • IRIS UniPA. Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. [Link]

  • Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

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Exploratory

4-(Piperazin-1-yl)isoquinoline dihydrochloride CAS number 908292-89-7

An In-Depth Technical Guide to 4-(Piperazin-1-yl)isoquinoline Dihydrochloride (CAS 908292-89-7): A Versatile Scaffold in Modern Drug Discovery Executive Summary 4-(Piperazin-1-yl)isoquinoline dihydrochloride is a heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Piperazin-1-yl)isoquinoline Dihydrochloride (CAS 908292-89-7): A Versatile Scaffold in Modern Drug Discovery

Executive Summary

4-(Piperazin-1-yl)isoquinoline dihydrochloride is a heterocyclic organic compound built upon a privileged structural motif in medicinal chemistry. The fusion of the isoquinoline core, a recognized pharmacophore in numerous bioactive molecules, with the versatile piperazine linker creates a scaffold amenable to extensive chemical modification and biological targeting.[1][2] Initially identified through high-content phenotypic screening, derivatives of this core have emerged as potent, brain-permeable inhibitors of tau prion aggregation, representing a promising therapeutic strategy for Alzheimer's disease and other tauopathies.[3] Furthermore, the broader 4-piperazinyl-quinoline/isoquinoline family has demonstrated significant activity in oncology, particularly as kinase inhibitors.[4][5][6][7] This guide provides a comprehensive technical overview of the compound's synthesis, mechanism of action, key applications, and detailed experimental workflows for its characterization, intended for researchers and drug development professionals.

Compound Profile and Physicochemical Properties

The structure of 4-(Piperazin-1-yl)isoquinoline dihydrochloride combines the rigid, aromatic isoquinoline system with the flexible, basic piperazine ring. This combination is key to its biological activity, allowing for specific interactions with protein targets while maintaining favorable physicochemical properties for drug development. The piperazine moiety, with its second nitrogen atom, serves as a critical handle for further chemical derivatization to modulate potency, selectivity, and pharmacokinetic profiles.

PropertyValueSource
CAS Number 908292-89-7[8]
Molecular Formula C₁₃H₁₇Cl₂N₃[8]
Molecular Weight 285.08 g/mol [8]
Appearance White to yellowish solid (expected)[9]
Core Structure Isoquinoline linked at C4 to Piperazine
Salt Form Dihydrochloride

Synthesis and Chemical Characterization

The synthesis of the 4-(piperazin-1-yl)isoquinoline core is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is a cornerstone of medicinal chemistry for constructing carbon-nitrogen bonds on heteroaromatic scaffolds.

Rationale for Synthetic Strategy

The choice of an SNAr reaction is dictated by the electronic nature of the isoquinoline ring. The nitrogen atom within the ring acts as an electron-withdrawing group, activating the halo-substituted positions (particularly C4) towards nucleophilic attack. Piperazine, a strong nitrogen nucleophile, can then efficiently displace a suitable leaving group, such as a chlorine atom, to form the desired product. This approach is highly reliable and scalable.

General Synthesis Workflow

Synthesis_Workflow Start Starting Materials SM1 4-Chloroisoquinoline SM2 Piperazine (excess) Reaction Nucleophilic Aromatic Substitution (SNAr) SM1->Reaction SM2->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Solvent: Isopropanol Heat Purification Column Chromatography (Silica Gel) Workup->Purification Salt Salt Formation (HCl in Ether/Dioxane) Purification->Salt Free Base Product 4-(Piperazin-1-yl)isoquinoline Dihydrochloride Salt->Product

Caption: General workflow for the synthesis of 4-(Piperazin-1-yl)isoquinoline dihydrochloride.

Detailed Experimental Protocol

This protocol is adapted from analogous procedures for synthesizing related piperazinyl-heterocycles.[4][10] Researchers should perform their own risk assessment before proceeding.

  • Reaction Setup: To a solution of 4-chloroisoquinoline (1.0 eq) in isopropanol (10 mL/g), add piperazine (5.0 eq). The use of excess piperazine serves both as the nucleophile and as a base to quench the HCl generated in situ.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Partition the resulting residue between ethyl acetate and water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the dried organic phase and purify the crude free base by silica gel column chromatography to yield 4-(piperazin-1-yl)isoquinoline.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous methanol. Add a 2M solution of hydrochloric acid in diethyl ether (2.2 eq) dropwise with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the final 4-(Piperazin-1-yl)isoquinoline dihydrochloride salt.

Mechanism of Action and Key Biological Targets

The 4-(piperazin-1-yl)isoquinoline scaffold has been identified as a modulator of several key protein targets implicated in human disease. The primary areas of investigation are neurodegenerative disorders and oncology.

Inhibition of Tau Prion Aggregation via CDK8

The most compelling application for this specific scaffold is in the field of neurodegeneration. A seminal study identified 4-piperazine isoquinoline derivatives as potent inhibitors of nascent tau prion formation in a high-content cellular assay.[3]

Causality: Tauopathies are characterized by the aggregation of the tau protein in the central nervous system. Preventing this aggregation is a primary therapeutic goal. The study found a strong correlation between the anti-aggregation activity of their compound series and the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[3] While the precise downstream mechanism linking CDK8 inhibition to the blockage of tau prion replication is under investigation, CDK8 is a known transcriptional regulator, suggesting it may control the expression of genes essential for the tau aggregation cascade.

Mechanism_of_Action Compound 4-(Piperazin-1-yl)isoquinoline Derivative CDK8 CDK8 / Cyclin C Complex Compound->CDK8 Inhibition Transcription Modulation of Gene Transcription CDK8->Transcription Phosphorylation Downstream Downstream Effectors (e.g., Tau Chaperones, Kinases) Transcription->Downstream Tau Unstructured Tau Protein Downstream->Tau Affects Aggregation Propensity AggregatedTau Aggregated Tau Prions (Neurotoxicity) Tau->AggregatedTau Templated Misfolding

Caption: Proposed mechanism for inhibition of tau aggregation by 4-piperazinyl-isoquinolines.

Kinase Inhibition in Oncology

The quinoline and isoquinoline cores are prevalent in a multitude of approved kinase inhibitor drugs. The 4-(piperazin-1-yl) variant of this scaffold has been specifically investigated as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[6][7]

Rationale: By binding to the ATP-binding pocket of VEGFR-2, these compounds can block its autophosphorylation and downstream signaling, thereby inhibiting the formation of new blood vessels that tumors require for growth and metastasis. The piperazine moiety often extends into the solvent-exposed region of the kinase, providing a vector for adding substituents that can enhance potency and selectivity.

Preclinical Research and Application Workflows

To aid researchers in evaluating this compound or its derivatives, we provide validated, step-by-step workflows for key in vitro and in vivo experiments.

Workflow: In Vitro Tau Aggregation Inhibition Assay

This workflow is based on a high-content, fluorescence-based cellular assay for nascent tau prion formation.[3] The self-validating nature of this protocol lies in its use of positive (known aggregators) and negative (vehicle) controls, allowing for clear Z'-factor calculation and hit validation.

Assay_Workflow A 1. Plate HEK293 cells expressing fluorescently-tagged Tau constructs B 2. Add test compounds (e.g., 4-piperazinyl-isoquinoline) at various concentrations A->B C 3. Transfect cells with pre-formed Tau prion seeds to induce aggregation B->C D 4. Incubate for 48-72 hours C->D E 5. Fix and stain cells (e.g., with Hoechst for nuclear counterstain) D->E F 6. Acquire images using high-content automated microscopy E->F G 7. Analyze images to quantify intracellular Tau aggregates per cell F->G H 8. Calculate EC50 value for aggregation inhibition G->H

Caption: Experimental workflow for a cell-based Tau aggregation inhibition assay.

Detailed Protocol:

  • Cell Plating: Seed HEK293 cells stably expressing a fluorescently-tagged (e.g., YFP) Tau repeat domain construct into 384-well imaging plates.

  • Compound Addition: Prepare serial dilutions of 4-(Piperazin-1-yl)isoquinoline dihydrochloride in DMSO and add to the cell plates using an acoustic liquid handler to achieve final concentrations ranging from 1 nM to 50 µM. Include vehicle (DMSO) and positive control wells.

  • Induction of Aggregation: Transfect the cells with liposomes containing pre-formed Tau fibril seeds derived from sonicated recombinant Tau.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere to allow for induced aggregation.

  • Imaging and Analysis: Fix the cells with 4% paraformaldehyde, stain nuclei with Hoechst, and acquire images on a high-content imaging system. Use image analysis software to automatically identify cells and quantify the number and intensity of intracellular fluorescent Tau aggregates.

  • Data Analysis: Normalize the aggregation signal to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Workflow: In Vivo Brain Permeability Assessment

For any CNS-active compound, demonstrating sufficient brain penetration is critical. This is a key advantage of the 4-piperazinyl-isoquinoline scaffold.[3] This workflow describes a standard rodent pharmacokinetic study to determine the unbound brain-to-plasma partition coefficient (Kp,uu).

Rationale for Kp,uu: Total brain penetration (Kp) can be misleading due to non-specific binding to brain tissue and lipids. Kp,uu corrects for plasma and brain tissue binding, representing the concentration of free, pharmacologically active drug at the target site relative to the free concentration in circulation. A Kp,uu value near 1.0 suggests passive diffusion across the blood-brain barrier, while values significantly lower suggest active efflux.

Protocol Steps:

  • Compound Administration: Administer the test compound to a cohort of mice or rats via an appropriate route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At designated time points (e.g., 0.5, 1, 2, 4 hours), collect blood samples (via cardiac puncture) and harvest whole brains.

  • Sample Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue.

  • Quantification: Determine the total concentration of the compound in both plasma and brain homogenate using a validated LC-MS/MS method.

  • Protein Binding Measurement: Separately determine the fraction of compound unbound in plasma (fu,plasma) and brain tissue (fu,brain) using equilibrium dialysis.

  • Calculation:

    • Calculate Kp = [Total Drug]brain / [Total Drug]plasma.

    • Calculate Kp,uu = Kp * (fu,plasma / fu,brain).

Safety, Handling, and Toxicology

As a dihydrochloride salt of a piperazine-containing compound, appropriate safety precautions are necessary.

Hazard Profile (based on related compounds):

  • Acute Toxicity: Harmful if swallowed. Toxic in contact with skin.[11][12]

  • Irritation: Causes skin and serious eye irritation.[9]

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms upon repeated exposure, a known hazard for piperazine derivatives.[13][14]

Recommended Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[13]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Rinse mouth. Call a poison control center or doctor if you feel unwell.

Future Directions and Conclusion

4-(Piperazin-1-yl)isoquinoline dihydrochloride is more than a single molecule; it represents a highly adaptable and validated chemical scaffold for tackling complex diseases. Its demonstrated success as a brain-permeable Tau aggregation inhibitor opens significant avenues for the development of novel therapeutics for neurodegenerative diseases.[3]

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise downstream targets of CDK8 that mediate the anti-tau aggregation effect.

  • Scaffold Optimization: Leveraging the piperazine N-H for derivatization to fine-tune potency, selectivity against other kinases, and pharmacokinetic properties.

  • Oncological Expansion: Exploring the activity of optimized derivatives against a wider panel of kinases relevant to cancer.

  • Translational Studies: Advancing lead compounds into more complex in vivo models of tauopathy and cancer to validate their therapeutic potential.

References

  • Mishra, A., et al. (2010). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. Journal of Medicinal Chemistry, 53(3), 1023-37. [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Thoreauchem. Product Detail for 4-(piperazin-1-yl)isoquinoline dihydrochloride. [Link]

  • National Center for Biotechnology Information. (2010). Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in - PubMed. PubChem. [Link]

  • National Center for Biotechnology Information. 4-Piperazin-1-yl-quinoline. PubChem Compound Database. [Link]

  • Fisher Scientific. (2024). Safety Data Sheet.
  • Grandjean, J. M. M., et al. (2020). Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. ACS Medicinal Chemistry Letters, 11(1), 127-132. [Link]

  • Google Patents. (2019). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. [Link]

  • TCI Chemicals. (2025). Safety Data Sheet.
  • Derdour, A., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. RASAYAN Journal of Chemistry, 9(2), 198-203. [Link]

  • MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

  • IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. [Link]

  • ResearchGate. (n.d.). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. [Link]

  • National Center for Biotechnology Information. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed. PubChem. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

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Foundational

Therapeutic Potential of Isoquinoline Derivatives: A Technical Guide

Executive Summary Isoquinoline, a benzopyridine structural isomer, represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From the his...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline, a benzopyridine structural isomer, represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From the historic isolation of morphine to the modern development of third-generation topoisomerase inhibitors, this class remains a cornerstone of drug discovery.

This guide analyzes the therapeutic utility of isoquinoline derivatives, moving beyond basic pharmacology into structure-activity relationships (SAR), precise molecular mechanisms, and validated experimental workflows. It is designed for researchers seeking to optimize lead compounds or repurpose existing alkaloids for oncology, metabolic regulation, and neuroprotection.

Chemical Architecture & SAR Landscape

The isoquinoline core consists of a benzene ring fused to the


- and 

-positions of a pyridine ring. Its therapeutic versatility stems from its ability to participate in hydrogen bonding (via the nitrogen lone pair),

-

stacking (via the planar aromatic system), and cation-

interactions.
The Privileged Scaffold

The biological activity of isoquinoline derivatives is heavily dictated by substitution patterns.

RegionKey SAR InsightTherapeutic Implication
N-Position (2) Quaternization or N-oxide formationdrastically alters solubility and blood-brain barrier (BBB) permeability. N-methylated derivatives often show higher cytotoxicity but lower oral bioavailability.
C-1 Position Aryl or alkyl substitutionCritical for Topoisomerase I inhibition (e.g., Indenoisoquinolines). Bulky groups here can lock the molecule in a bioactive conformation.
C-3 Position Carboxamide or ester groupsEnhances interaction with enzyme active sites (e.g., AChE inhibition).
Planarity Ring fusion (e.g., Protoberberines)Essential for DNA intercalation. Disruption of planarity often abolishes antitumor activity.
Visualization: Structural Classes

To understand the diversity, we categorize them into three primary functional classes:

  • Benzylisoquinolines: Flexible linkers (e.g., Papaverine).

  • Protoberberines: Rigid, tetracyclic systems (e.g., Berberine).

  • Indenoisoquinolines: Synthetic, pentacyclic systems designed for stability.

Therapeutic Verticals & Mechanistic Deep Dives

Oncology: Beyond Camptothecin

While Camptothecin (CPT) derivatives like Irinotecan are standard care, they suffer from chemical instability (lactone ring hydrolysis). Indenoisoquinolines have emerged as chemically stable alternatives that act as Topoisomerase I (Top1) poisons.[1][2]

Mechanism of Action: These compounds intercalate between DNA base pairs at the cleavage site, trapping the Top1-DNA "cleavage complex" (Top1cc). This prevents DNA religation, leading to double-strand breaks during replication.

Critical Insight: Unlike CPTs, Indenoisoquinolines do not require metabolic activation and are not substrates for P-glycoprotein (MDR1), making them effective against multidrug-resistant tumors.

Metabolic Regulation: The Berberine Paradox

Berberine is a potent metabolic regulator, but its mechanism is often oversimplified as "AMPK activation."

Expert Insight: The activation of AMPK is largely indirect. Berberine inhibits Mitochondrial Complex I, leading to a reduction in ATP production and a rise in the AMP:ATP ratio. This energetic stress triggers AMPK, which then inhibits mTORC1, inducing autophagy and reducing lipogenesis.

Berberine_Mechanism cluster_0 Mitochondrial Effect BBR Berberine Mito Mitochondrial Complex I BBR->Mito Inhibits ATP ATP Production Mito->ATP Reduces AMP_ATP AMP:ATP Ratio ATP->AMP_ATP Increases AMPK AMPK (Thr172 Phosphorylation) AMP_ATP->AMPK Activates mTOR mTORC1 AMPK->mTOR Inhibits Lipogenesis Lipid Synthesis AMPK->Lipogenesis Downregulates Autophagy Autophagy Induction mTOR->Autophagy Relieves Inhibition

Figure 1: The causal cascade of Berberine-induced metabolic regulation.[3][4] Note that the primary target is mitochondrial respiration, with AMPK activation acting as a downstream sensor of energetic stress.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, protocols must include internal validation steps. Below is a standard workflow for evaluating Topoisomerase I inhibition, a primary screen for novel isoquinoline anticancer agents.

Protocol: DNA Relaxation Assay for Topoisomerase I Inhibition

Objective: Determine if a compound inhibits Top1 catalytic activity (relaxation of supercoiled DNA).[1][5][6]

Reagents:

  • Supercoiled Plasmid DNA (e.g., pBR322), 0.5

    
     g/reaction .
    
  • Recombinant Human Topoisomerase I (HuTop1).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl

    
    , 0.1 mM EDTA, 15 
    
    
    
    g/mL BSA.
  • Positive Control: Camptothecin (CPT) or Topotecan.

Workflow:

  • Preparation:

    • Prepare a master mix of DNA and Assay Buffer.[5]

    • Dissolve test isoquinolines in DMSO (Final DMSO concentration must be <1% to avoid enzyme denaturation).

  • Incubation:

    • Mix: 18

      
      L Master Mix + 1 
      
      
      
      L Compound + 1
      
      
      L HuTop1 (1 unit).
    • Validation Step: Include a "No Enzyme" control (shows pure supercoiled DNA) and a "No Compound" control (shows fully relaxed DNA).

    • Incubate at 37°C for 30 minutes.

  • Termination:

    • Add 4

      
      L Stop Solution (SDS 1% + Proteinase K). Incubate 15 mins at 50°C to digest the enzyme.
      
    • Why? Proteinase K removes the covalently bound Top1, allowing the DNA to enter the gel. Without this, Top1-DNA complexes get stuck in the well.

  • Analysis:

    • Run samples on a 1% agarose gel (without Ethidium Bromide) at 2-3 V/cm.

    • Stain post-run with Ethidium Bromide.

    • Interpretation:

      • Active Inhibitor: Presence of supercoiled DNA band (lower migration).

      • Inactive: Ladder of relaxed topoisomers (higher migration).

Drug Development Workflow for Isoquinolines[7][8][9]

Developing a new isoquinoline drug requires navigating specific hurdles, particularly solubility and metabolic stability.

Isoquinoline_Workflow cluster_opt Lead Optimization cluster_pre Preclinical Lead Lead Identification (Natural Product/Screen) SAR SAR Expansion (C1/N-substitutions) Lead->SAR Stab Metabolic Stability (Microsomal Assay) SAR->Stab Fix t1/2 Sol Solubility Screen (Salt Formation) Stab->Sol Fix LogP Tox hERG & Cytotox Sol->Tox Tox->SAR Fail (Iterate) Vivo Xenograft Models Tox->Vivo Pass

Figure 2: Strategic workflow for isoquinoline drug discovery. Note the iterative loop between toxicity screening and SAR expansion, critical for avoiding the cardiotoxicity often associated with hERG channel inhibition in this class.

Synthesis: The Modern Approach

While the Bischler-Napieralski and Pictet-Spengler reactions are classical methods, they often require harsh conditions (high heat, strong Lewis acids like POCl


).

Modern Recommendation: Transition Metal-Catalyzed C-H Activation.

  • Catalyst: Rh(III) or Ru(II).

  • Substrates: Benzylamines + Internal Alkynes.

  • Advantage: Atom economy, milder conditions, and high regioselectivity for C-1 substituted isoquinolines.

Methodology Snapshot: Reaction of an N-pivaloyl benzylamine with a diphenylacetylene in the presence of [Cp*RhCl


]

(2.5 mol%) and Cu(OAc)

in MeOH at 60°C yields the isoquinoline derivative in >80% yield via C-H/N-H activation.

References

  • BenchChem. (2025).[7] Navigating the Structure-Activity Landscape of Isoquinoline Alkaloids for Cytotoxicity.Link

  • MDPI. (2023). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines.[8][7][9]Link

  • Diabetes. (2006). Berberine, a Natural Plant Product, Activates AMP-Activated Protein Kinase With Beneficial Metabolic Effects.[4]Link

  • PLOS ONE. (2014).[4] Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation.[3][4]Link[4]

  • NIH/PMC. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.[10]Link

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay Protocol.[5][6][11]Link

  • ProFoldin. (n.d.). Human Topoisomerase I DNA Relaxation Assay.[5][6][11]Link

  • NIH/PMC. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.[1]Link

Sources

Protocols & Analytical Methods

Method

4-(Piperazin-1-yl)isoquinoline dihydrochloride in vitro assay protocol

Application Note: Characterization & In Vitro Profiling of 4-(Piperazin-1-yl)isoquinoline Dihydrochloride Part 1: Executive Summary & Technical Scope 4-(Piperazin-1-yl)isoquinoline dihydrochloride is a synthetic nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization & In Vitro Profiling of 4-(Piperazin-1-yl)isoquinoline Dihydrochloride

Part 1: Executive Summary & Technical Scope

4-(Piperazin-1-yl)isoquinoline dihydrochloride is a synthetic nitrogenous heterocycle belonging to the class of 4-substituted isoquinolines. While structurally homologous to the classic Rho-associated protein kinase (ROCK) inhibitor scaffold (e.g., Fasudil), recent medicinal chemistry campaigns have identified this specific chemotype as a potent CDK8 (Cyclin-Dependent Kinase 8) inhibitor with downstream effects on Tau prion propagation .

Unlike sulfonyl-isoquinolines (which are predominantly ROCK-selective), the direct C4-nitrogen attachment of the piperazine ring alters the kinase selectivity profile. This Application Note provides a rigorous protocol for profiling this compound, distinguishing its CDK8-mediated transcriptional regulation from potential ROCK-mediated cytoskeletal effects.

Key Applications:

  • Primary: CDK8/Cyclin C complex inhibition (Transcriptional regulation).

  • Phenotypic: Inhibition of Tau protein aggregation (Neurodegenerative models).[1]

  • Secondary (Counter-screen): ROCK1/2 inhibition (Actin cytoskeleton dynamics).

Part 2: Preparation & Physical Properties[2]

Compound Identity:

  • Chemical Name: 4-(Piperazin-1-yl)isoquinoline dihydrochloride

  • Core Scaffold: Isoquinoline fused with a piperazine moiety at the C4 position.[1][2]

  • Salt Form: Dihydrochloride (2HCl) – Enhances aqueous solubility compared to the free base.

Solubility & Stock Preparation: The dihydrochloride salt confers hydrophilicity, but for kinase assays, a DMSO stock is recommended to prevent hydrolysis or precipitation upon dilution into buffered media.

SolventMax SolubilityStabilityRecommended Use
DMSO 50 mMHigh (Store -20°C)Primary Stock for In Vitro Assays
Water ~20 mMModerate (Use fresh)Acute Animal Dosing (pH adjusted)
Ethanol < 5 mMLowNot Recommended

Reconstitution Protocol:

  • Weigh 10 mg of 4-(Piperazin-1-yl)isoquinoline dihydrochloride.

  • Dissolve in anhydrous DMSO to reach a concentration of 10 mM .

  • Vortex for 1 minute. If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

  • Aliquot into light-protective amber tubes (compound may be photosensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Part 3: In Vitro Kinase Assay Protocol (CDK8/Cyclin C)

Rationale: CDK8 is a component of the Mediator complex. Inhibition of CDK8 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II and specific transcription factors (e.g., STAT1). This assay uses a FRET-based or ADP-detection method to quantify IC50.

Methodology: ADP-Glo™ Kinase Assay (Luminescence)

Reagents:

  • Recombinant Human CDK8/Cyclin C complex.

  • Substrate: Recombinant Retinoblastoma protein (Rb) or generic peptide substrate (e.g., MBP).

  • Ultra-Pure ATP (10 mM stock).

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Workflow:

  • Serial Dilution: Prepare a 10-point dose-response curve of the compound in Assay Buffer (starting at 10 µM, 3-fold dilutions). Final DMSO concentration must be <1%.

  • Enzyme Addition: Dispense 5 µL of CDK8/CycC enzyme (final conc. 2–5 nM) into a white 384-well plate.

  • Inhibitor Incubation: Add 2.5 µL of compound dilutions. Incubate for 15 minutes at RT to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (Final ATP at Km, typically 10–25 µM).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

  • Signal Development: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Part 4: Cellular Tau Aggregation Assay (Phenotypic Screen)

Rationale: 4-(Piperazin-1-yl)isoquinoline derivatives have been identified as potent inhibitors of Tau prion replication, likely linked to CDK8 modulation [1]. This protocol validates the compound's phenotypic efficacy in a cellular model.

Cell Model: HEK293T cells stably expressing Tau-RD-YFP (Repeat Domain fused to YFP) or a FRET biosensor.

Step-by-Step Protocol:

  • Seeding: Plate HEK293T-Tau cells at 5,000 cells/well in a 384-well black/clear-bottom plate coated with Poly-D-Lysine.

  • Induction: 24 hours post-seeding, transfect cells with Tau fibril seeds (K18 fibrils) using Lipofectamine to induce aggregation.

  • Treatment: Simultaneously treat with 4-(Piperazin-1-yl)isoquinoline dihydrochloride (0.1 nM – 10 µM).

  • Incubation: Culture for 72 hours at 37°C/5% CO2.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes.

  • Imaging/Quantification:

    • Stain nuclei with Hoechst 33342.

    • Image on a High-Content Screening (HCS) system (e.g., PerkinElmer Operetta).

    • Algorithm: Identify cells (Nuclei) -> Define Cytoplasm (YFP background) -> Quantify Spots (Aggregates).

    • Metric: Number of aggregates per cell or Total Aggregate Area.

Part 5: Mechanistic Visualization (Pathway & Workflow)

Diagram 1: Signaling Pathway & Mechanism of Action

This diagram illustrates the dual potential of the scaffold, highlighting the primary CDK8 pathway involved in transcriptional regulation and the secondary ROCK pathway affecting the cytoskeleton.

G cluster_CDK8 Primary Target: Transcriptional Regulation cluster_ROCK Secondary/Off-Target: Cytoskeleton Compound 4-(Piperazin-1-yl) isoquinoline 2HCl CDK8 CDK8 / Cyclin C (Mediator Complex) Compound->CDK8 Inhibition (IC50 ~ nM) ROCK ROCK 1/2 Compound->ROCK Potential Cross-reactivity PolII RNA Pol II (CTD) CDK8->PolII Phosphorylation STAT1 STAT1 Ser727 CDK8->STAT1 Phosphorylation Transcription Stress Response Transcription PolII->Transcription Regulates Tau Tau Prion Propagation Transcription->Tau Modulates Clearance? LIMK LIMK ROCK->LIMK Activates Cofilin Cofilin-P LIMK->Cofilin Inactivates Actin Actin Stress Fibers Cofilin->Actin Stabilizes

Caption: Dual-pathway interaction map showing primary CDK8 inhibition (Transcriptional control) and potential ROCK cross-reactivity.

Diagram 2: High-Content Screening Workflow

Workflow Step1 1. Seed HEK293T (Tau-YFP) Step2 2. Induce Aggregation (K18 Fibrils) Step1->Step2 Step3 3. Treat with Compound (72h) Step2->Step3 Step4 4. Fix & Stain (Hoechst) Step3->Step4 Step5 5. HCS Imaging (Confocal) Step4->Step5 Step6 6. Analysis: Spot Count/Cell Step5->Step6

Caption: Step-by-step workflow for the phenotypic Tau aggregation assay.

Part 6: Critical Controls & Troubleshooting

1. The "Isoquinoline" Specificity Check (Counter-Screen): Because the isoquinoline core is a "privileged scaffold" for ATP-competitive kinase inhibitors, you must validate that your observed effects are not solely due to ROCK inhibition (which causes massive cell shape changes).

  • Control Experiment: Treat fibroblasts (NIH3T3) with the compound (10 µM) and stain with Phalloidin-TRITC.

  • Result Interpretation:

    • CDK8 Selective: Actin stress fibers remain intact; cell morphology is stable.

    • ROCK Cross-reactive: Loss of central stress fibers; cell "stellation" (long neurite-like extensions).

2. False Positives in Aggregation Assays: Fluorescent compounds can interfere with YFP detection.

  • Solution: Perform a cell-free fluorescence quench assay. Measure the compound's absorbance/emission at the YFP wavelengths (Ex 514nm / Em 527nm).

References

  • Grandjean, J. M., et al. (2020).[1] "Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity."[1] ACS Medicinal Chemistry Letters, 11(2), 127–132.

  • Feng, Y., et al. (2010).[3] "Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors."[3] Journal of Medicinal Chemistry, 53(19), 7021–7032.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Tocris Bioscience. "Fasudil Hydrochloride Datasheet (Structural Analog Reference)."

Disclaimer: This protocol is for research use only. 4-(Piperazin-1-yl)isoquinoline dihydrochloride is not approved for diagnostic or therapeutic use in humans.

Sources

Application

Application Notes &amp; Protocols: 4-(Piperazin-1-yl)isoquinoline dihydrochloride as a Research Tool for Investigating the Rho/ROCK Signaling Pathway

Abstract & Overview This document provides a detailed guide for researchers on the use of 4-(Piperazin-1-yl)isoquinoline dihydrochloride (CAS No. 908292-89-7) as a chemical tool for investigating cellular signaling pathw...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Overview

This document provides a detailed guide for researchers on the use of 4-(Piperazin-1-yl)isoquinoline dihydrochloride (CAS No. 908292-89-7) as a chemical tool for investigating cellular signaling pathways. The isoquinoline structural motif is a core component of several known inhibitors of Rho-associated coiled-coil kinase (ROCK)[1][2]. Based on this structural class, this guide focuses on the compound's application as a putative ROCK inhibitor. We provide an in-depth overview of the Rho/ROCK signaling pathway, detailed protocols for its experimental application in cell-based assays, and methods for validating its mechanism of action. These notes are intended for professionals in cell biology, oncology, neuroscience, and drug development to facilitate the study of cytoskeletal dynamics and associated cellular functions.

Introduction to the Rho/ROCK Signaling Pathway

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, act as molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state[3][4]. They are critical transducers of extracellular signals that regulate a vast array of cellular processes. Among the most well-characterized effectors of RhoA is the serine/threonine protein kinase ROCK. The RhoA/ROCK pathway is a pivotal regulator of the actin cytoskeleton, influencing cell shape, adhesion, motility, and contraction[5][].

Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, which exists in two isoforms, ROCK1 and ROCK2, then phosphorylates several downstream substrates to orchestrate cytoskeletal reorganization[7][8]. Key substrates include:

  • Myosin Light Chain (MLC): ROCK can directly phosphorylate MLC, promoting actin-myosin contractility.

  • Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, which is the regulatory subunit of Myosin Light Chain Phosphatase (MLCP). This inactivation prevents the dephosphorylation of MLC, thereby increasing overall contractility and the formation of stress fibers[3].

  • LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin filaments[7].

Due to its central role in these processes, the Rho/ROCK pathway is implicated in numerous physiological and pathological conditions, including cancer cell invasion, vascular disease, neuronal regeneration, and fibrosis[5][][7]. Chemical inhibitors of this pathway are therefore invaluable tools for dissecting these processes and represent potential therapeutic avenues.

Compound Specifications: 4-(Piperazin-1-yl)isoquinoline dihydrochloride

This compound is supplied as a dihydrochloride salt, which typically enhances its solubility in aqueous solutions.

PropertyValueReference(s)
Chemical Name 4-(piperazin-1-yl)isoquinoline dihydrochloride[9]
CAS Number 908292-89-7[9]
Molecular Formula C₁₃H₁₇Cl₂N₃[9]
Molecular Weight 286.20 g/mol [9]
Appearance Crystalline solid[10]
Storage -20°C[11]
Solubility Soluble in Water, DMSO, and Methanol[11][12]

Postulated Mechanism of Action

4-(Piperazin-1-yl)isoquinoline dihydrochloride is hypothesized to function as an ATP-competitive inhibitor of the ROCK kinase domain. The isoquinoline scaffold can occupy the adenine-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This inhibition effectively uncouples RhoA activation from the cytoskeletal reorganization machinery, leading to the disassembly of stress fibers, reduction in cellular contractility, and impaired cell migration.

ROCK_Pathway cluster_rho ext_signal Extracellular Signals (e.g., GPCRs, RTKs) rho_gef Rho GEFs ext_signal->rho_gef Activate rho_gdp RhoA-GDP (Inactive) rho_gef->rho_gdp Catalyzes GDP/GTP Exchange rho_gtp RhoA-GTP (Active) rho_gef->rho_gtp rock ROCK (Rho-Kinase) rho_gtp->rock Activates limk LIM Kinase rock->limk Activates mypt1 MYPT1 rock->mypt1 Inactivates (via P) mlcp MLCP (Inactive) rock->mlcp mlc MLC rock->mlc Phosphorylates inhibitor 4-(Piperazin-1-yl)isoquinoline dihydrochloride inhibitor->rock Inhibits cofilin Cofilin-P (Inactive) limk->cofilin Inactivates actin_stab Actin Filament Stabilization cofilin->actin_stab Leads to mlc_p MLC-P (Phosphorylated) mlcp->mlc_p mlc->mlc_p contractility Actin-Myosin Contractility mlc_p->contractility Promotes

Figure 1: The RhoA/ROCK signaling pathway and the inhibitory point of 4-(Piperazin-1-yl)isoquinoline dihydrochloride.

Experimental Protocols

Causality: A concentrated, sterile stock solution is essential for accurate and reproducible dosing in cell culture experiments. Using DMSO is standard for many organic compounds, but the dihydrochloride salt form of this molecule allows for the use of aqueous solvents like sterile water or PBS, which can be less cytotoxic to sensitive cell lines. Preparing aliquots prevents degradation from repeated freeze-thaw cycles.

Materials:

  • 4-(Piperazin-1-yl)isoquinoline dihydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • OR Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Determine Required Concentration: A 10 mM stock is standard. To prepare a 10 mM stock using the molecular weight of 286.20 g/mol :

    • Weigh out 2.86 mg of the compound.

    • Add 1 mL of solvent (DMSO or sterile water).

  • Reconstitution:

    • Aseptically add the chosen solvent to the vial containing the compound powder.

    • Vortex gently or sonicate briefly in a water bath until the powder is fully dissolved. Visually inspect for any particulates.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C. The stock solution is stable for at least 4 years when stored properly[10]. Avoid repeated freeze-thaw cycles.

Note on Working Solutions: When preparing working concentrations for cell culture, dilute the stock solution in the appropriate cell culture medium. The final concentration of DMSO should typically be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Principle: This assay measures collective cell migration. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the wound is monitored over time. ROCK inhibitors are expected to decrease the rate of wound closure by disrupting the coordinated cytoskeletal dynamics required for directional migration.

Scratch_Assay_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis seed 1. Seed cells in a multi-well plate grow 2. Grow to 95-100% confluence seed->grow starve 3. (Optional) Serum-starve cells to reduce proliferation grow->starve scratch 4. Create a linear scratch with a pipette tip starve->scratch wash 5. Wash with PBS to remove debris scratch->wash treat 6. Add medium with Inhibitor (or Vehicle Control) wash->treat image_t0 7. Image the scratch (Time = 0h) treat->image_t0 incubate 8. Incubate for 12-48 hours image_t0->incubate image_tx 9. Acquire images at set time points (e.g., 12h, 24h) incubate->image_tx measure 10. Measure wound area at each time point image_tx->measure calculate 11. Calculate % Wound Closure for each condition measure->calculate plot 12. Plot results and perform statistical analysis calculate->plot

Figure 2: Experimental workflow for the wound healing (scratch) assay.

Materials:

  • Cells cultured to confluence in a 24-well plate

  • Sterile p200 pipette tips

  • Phosphate-Buffered Saline (PBS)

  • Complete culture medium and serum-free medium

  • 4-(Piperazin-1-yl)isoquinoline dihydrochloride stock solution

  • Vehicle control (e.g., DMSO or water at the same final concentration as the inhibitor)

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed cells (e.g., MDA-MB-231 breast cancer cells, known for their migratory capacity) in a 24-well plate at a density that will achieve a confluent monolayer within 24-48 hours.

  • Confluence and Starvation: Once cells reach ~95% confluence, you may optionally replace the medium with serum-free or low-serum (0.5-1%) medium for 4-6 hours. This step minimizes cell proliferation, ensuring that wound closure is primarily due to migration.

  • Creating the Wound: Gently scratch a straight line across the center of the monolayer with a sterile p200 pipette tip. Create a consistent width for all wells.

  • Washing: Immediately wash the wells twice with 1 mL of sterile PBS to remove dislodged cells and debris. This is critical for a clean wound edge.

  • Treatment: Add fresh, pre-warmed culture medium (with low serum if used for starvation) containing the desired concentration of 4-(Piperazin-1-yl)isoquinoline dihydrochloride (e.g., 1 µM, 5 µM, 10 µM) or the vehicle control.

  • Imaging (T=0): Immediately place the plate on a microscope stage and capture images of the scratch in each well. Use phase contrast at 4x or 10x magnification. Mark reference points on the plate to ensure the same field of view is imaged each time. This is your baseline (T=0) measurement.

  • Incubation: Return the plate to a 37°C, 5% CO₂ incubator.

  • Time-Course Imaging: Acquire images of the same marked regions at subsequent time points (e.g., 12, 24, and 48 hours).

  • Data Analysis:

    • Use software like ImageJ to measure the area of the open wound for each image.

    • Calculate the percent wound closure at each time point (T=x) relative to the initial wound area (T=0) using the formula: % Wound Closure = [ (Area_T0 - Area_Tx) / Area_T0 ] * 100

    • Compare the rate of wound closure between inhibitor-treated and vehicle-treated cells.

Expected Results: Cells treated with an effective concentration of 4-(Piperazin-1-yl)isoquinoline dihydrochloride will exhibit a significantly reduced rate of wound closure compared to the vehicle control.

Principle: To confirm that the compound inhibits ROCK activity, we can measure the phosphorylation status of a key downstream target, MYPT1. Inhibition of ROCK will lead to a decrease in the phosphorylation of MYPT1 at its inhibitory sites (e.g., Thr853). This provides direct biochemical evidence of target engagement within the cell.

Western_Blot_Workflow step1 1. Seed and grow cells step2 2. Treat cells with Inhibitor or Vehicle for 1-2 hours step1->step2 step3 3. Lyse cells in RIPA buffer with phosphatase inhibitors step2->step3 step4 4. Quantify protein concentration (BCA Assay) step3->step4 step5 5. Denature proteins & load equal amounts onto SDS-PAGE gel step4->step5 step6 6. Separate proteins by electrophoresis step5->step6 step7 7. Transfer proteins to a PVDF or nitrocellulose membrane step6->step7 step8 8. Block membrane (e.g., 5% BSA) step7->step8 step9 9. Incubate with Primary Antibodies (anti-p-MYPT1, anti-Total MYPT1, anti-Actin) step8->step9 step10 10. Wash and incubate with HRP-conjugated Secondary Antibodies step9->step10 step11 11. Detect signal using ECL substrate step10->step11 step12 12. Image blot and perform densitometry analysis step11->step12

Figure 3: General workflow for Western Blot analysis to validate ROCK inhibition.

Materials:

  • Cells cultured in 6-well plates

  • 4-(Piperazin-1-yl)isoquinoline dihydrochloride stock solution and vehicle control

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

  • Primary antibodies: Rabbit anti-phospho-MYPT1 (Thr853), Rabbit anti-MYPT1, Mouse anti-β-Actin (loading control)

  • Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluence. Treat cells with the inhibitor or vehicle control for a short duration (e.g., 1-2 hours) to observe direct effects on signaling.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well by adding 100-150 µL of ice-cold RIPA buffer containing phosphatase and protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibodies (anti-p-MYPT1 and anti-β-Actin) diluted in blocking buffer according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody for total MYPT1 to confirm that changes in phosphorylation are not due to changes in total protein levels.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-MYPT1 signal to the total MYPT1 signal or the β-Actin signal.

Expected Results: A dose-dependent decrease in the ratio of phosphorylated MYPT1 to total MYPT1 should be observed in cells treated with 4-(Piperazin-1-yl)isoquinoline dihydrochloride compared to the vehicle control, confirming on-target activity.

References

  • New insights into RhoA/Rho-kinase signaling: a key regul
  • Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - MDPI. ()
  • ROCK Signaling Pathway - Cre
  • Role of RhoA/Rho kinase signaling pathway in microgroove induced stem cell myogenic differenti
  • Rho-Rock Signaling P
  • Cas 84468-24-6,1-(5-ISOQUINOLINESULFONYL)PIPERAZINE, DIHYDROCHLORIDE. ()
  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - ResearchG
  • The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC. ()
  • 4-(piperazin-1-yl)isoquinoline dihydrochloride-908292-89-7 - Thoreauchem. ()
  • Novel 4-(piperazin-1-yl)quinolin-2(1H)
  • 6-piperazin-1-yl-Isoquinoline (hydrochloride) (CAS 936643-77-5) - Cayman Chemical. ()
  • Rho kinase - ROCK Inhibitors - Tocris Bioscience. ()
  • Piperazine - AERU - University of Hertfordshire. ()

Sources

Method

Application Notes and Protocols for 4-(Piperazin-1-yl)isoquinoline Dihydrochloride in Cancer Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(Piperazin-1-yl)isoquinoline dihydrochloride and its derivatives in cancer res...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(Piperazin-1-yl)isoquinoline dihydrochloride and its derivatives in cancer research. This document outlines the scientific rationale, potential mechanisms of action, and detailed protocols for in vitro and in vivo evaluation.

Introduction: A Privileged Scaffold in Oncology

The isoquinoline and piperazine moieties are recognized as "privileged structures" in medicinal chemistry, each contributing to the discovery of numerous biologically active compounds.[1] The isoquinoline core is a key component of many natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] These effects are often mediated through diverse mechanisms such as the inhibition of critical signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and cell cycle arrest.[2]

The piperazine ring is a versatile scaffold frequently incorporated into drug candidates to improve physicochemical properties, such as solubility and oral bioavailability, and to provide a key interaction point with biological targets.[3][4][5] The strategy of molecular hybridization, which combines these two pharmacophoric fragments into a single molecule, has emerged as a promising approach for developing novel and more effective anticancer agents.[3][4][5] Derivatives of 4-(piperazin-1-yl)isoquinoline and the closely related 4-(piperazin-1-yl)quinoline have demonstrated significant antiproliferative activity against a range of cancer cell lines, including renal, breast, and lung cancers.[3][4][5][6][7][8]

This guide focuses on 4-(Piperazin-1-yl)isoquinoline dihydrochloride as a foundational scaffold. The protocols and principles outlined herein are designed to be broadly applicable for the investigation of this core structure and its rationally designed derivatives.

Compound Profile and Handling

Property Information
Compound Name 4-(Piperazin-1-yl)isoquinoline dihydrochloride
Synonyms 1-(Isoquinolin-4-yl)piperazine dihydrochloride
Molecular Formula C₁₃H₁₅N₃ · 2HCl
Molecular Weight 286.20 g/mol
Appearance Typically a white to off-white solid
Storage Store at -20°C, desiccated, and protected from light.

Solution Preparation: As a dihydrochloride salt, the compound is expected to have good solubility in aqueous buffers.

  • Stock Solution (e.g., 10 mM): To prepare a 10 mM stock solution, dissolve 2.86 mg of the compound in 1 mL of sterile, nuclease-free water or PBS.

  • Solubility Check: Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. For cell culture experiments, further dilutions should be made in the appropriate sterile culture medium immediately before use.

Postulated Mechanism of Action

Based on extensive research into structurally related quinoline and isoquinoline derivatives, the anticancer activity of the 4-(piperazin-1-yl)isoquinoline scaffold is likely multifactorial.[2][3][4][6] The primary hypothesized mechanisms involve the targeting of key proteins that regulate cancer cell proliferation, survival, and angiogenesis.

Key Potential Targets:

  • Protein Kinase Inhibition: A predominant mechanism for this class of compounds is the inhibition of protein kinases.[9] Dysregulation of kinase activity is a hallmark of many cancers.[9]

    • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a critical mediator of angiogenesis. Inhibition of VEGFR-2 tyrosine kinase can block the formation of new blood vessels, thereby starving tumors of essential nutrients. Several 4-(piperazin-1-yl)quinoline derivatives have shown potent VEGFR-2 inhibitory activity.[6][10]

    • CDK8: Cyclin-dependent kinase 8 is involved in transcription regulation and has been identified as an oncogene in several cancers. A 4-piperazine isoquinoline compound was identified as a potent inhibitor of CDK8.[11]

  • Induction of Apoptosis: Many effective anticancer agents kill cancer cells by inducing programmed cell death, or apoptosis. Studies on related compounds have demonstrated the ability to induce both early and late apoptosis, often confirmed by Annexin V/PI staining and analysis of apoptotic markers like Bax/Bcl-2 ratios.[6][8][10]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another key anticancer strategy. Derivatives have been shown to cause cell cycle arrest at various phases, such as the S or G2/M phase, preventing cancer cells from dividing.[6][10]

The diagram below illustrates a potential signaling pathway that could be targeted by 4-(piperazin-1-yl)isoquinoline derivatives, leading to downstream anticancer effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR-2 PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis CellCycle Cell Cycle Arrest Compound 4-(Piperazin-1-yl) isoquinoline Derivative Compound->RTK Inhibition Compound->Apoptosis Compound->CellCycle

Caption: Postulated mechanism of action for 4-(piperazin-1-yl)isoquinoline derivatives.

In Vitro Application Notes and Protocols

A systematic in vitro evaluation is critical to characterizing the anticancer potential of a new compound. The following workflow and protocols provide a robust framework for this initial assessment.

In_Vitro_Workflow Start Start: Compound Synthesis & Characterization Cytotoxicity 1. Cytotoxicity Screening (MTT/MTS Assay) Determine IC50 across cancer cell panel Start->Cytotoxicity Mechanism 2. Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis 2a. Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis CellCycle 2b. Cell Cycle Analysis (Propidium Iodide Staining) Mechanism->CellCycle Kinase 2c. Target Engagement (In Vitro Kinase Assay) Mechanism->Kinase Data 3. Data Analysis & Interpretation Apoptosis->Data CellCycle->Data Kinase->Data

Caption: Recommended workflow for in vitro evaluation of anticancer compounds.

Protocol 4.1: Cell Viability Assay (MTT/MTS)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 breast cancer, A549 lung cancer, UO-31 renal cancer).[3][4][12]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well cell culture plates.

  • 4-(Piperazin-1-yl)isoquinoline dihydrochloride stock solution.

  • MTT or MTS reagent.

  • Solubilization solution (for MTT).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to each well. Include vehicle control (medium with the same concentration of solvent, e.g., water) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Reagent Addition:

    • MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

    • MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until color development is sufficient.

  • Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Example Data (Hypothetical):

Cell Line Cancer Type Hypothetical IC₅₀ (µM)
UO-31 Renal Carcinoma 2.5
T-47D Breast Cancer 5.1
A549 Lung Cancer 8.9

| MCF-10A | Non-cancerous Breast| > 50 |

Protocol 4.2: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates.

  • Compound at 1x and 2x its IC₅₀ concentration.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with the vehicle control and the compound at desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1x Binding Buffer and analyze immediately on a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 4.3: Cell Cycle Analysis

This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well cell culture plates.

  • Compound at its IC₅₀ concentration.

  • 70% cold ethanol.

  • PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Application Notes and Protocols

After promising in vitro results, the next crucial step is to evaluate the compound's efficacy in a living organism.

Protocol 5.1: Xenograft Mouse Model of Cancer

This protocol provides a general framework for assessing the anti-tumor activity of a compound in vivo. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Tumor cells for implantation.

  • Matrigel (optional, for enhancing tumor take).

  • Sterile formulation of the compound for injection (e.g., in saline or a vehicle like 0.5% methylcellulose).[11]

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or medium, possibly mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group should receive the vehicle only.

  • Monitoring: Monitor tumor volume, body weight (as an indicator of toxicity), and general animal health throughout the study.

  • Endpoint: At the end of the study (or if tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and potentially process them for further analysis (e.g., histology, Western blotting).

  • Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine efficacy.

Conclusion and Future Directions

The 4-(piperazin-1-yl)isoquinoline scaffold represents a promising starting point for the development of novel anticancer therapeutics. The molecular hybridization of these two key pharmacophores has yielded derivatives with potent activity against various cancers, likely through mechanisms involving kinase inhibition, apoptosis induction, and cell cycle arrest.[2][3][4][5][6] The protocols detailed in this guide provide a robust framework for the systematic evaluation of new compounds based on this privileged structure.

Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed investigation into the specific kinase targets, and comprehensive pharmacokinetic and toxicological profiling to identify lead candidates for further preclinical and clinical development.

References

  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. [Link]

  • Discovery of 4‑Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. eScholarship, University of California. [Link]

  • Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PubMed Central, National Institutes of Health. [Link]

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. ScienceDirect. [Link]

  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. PubMed, National Institutes of Health. [Link]

  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. [Link]

  • Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. PubMed, National Institutes of Health. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central, National Institutes of Health. [Link]

  • Design and synthesis of anti-breast cancer agents from 4-piperazinylquinoline: a hybrid pharmacophore approach. PubMed, National Institutes of Health. [Link]

  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. ResearchGate. [Link]

  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PubMed, National Institutes of Health. [Link]

  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central, National Institutes of Health. [Link]

Sources

Application

Application Note: Optimizing the Discovery of Quinoline-Piperazine Hybrid Antimicrobials

[1] Executive Summary: The "Privileged Scaffold" Fusion In the context of rising Multi-Drug Resistance (MDR), the "one drug, one target" paradigm is failing. This guide addresses the design and evaluation of Quinoline-Pi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Privileged Scaffold" Fusion

In the context of rising Multi-Drug Resistance (MDR), the "one drug, one target" paradigm is failing. This guide addresses the design and evaluation of Quinoline-Piperazine Hybrids , a class of molecules that fuses two "privileged structures" to create dual-action antimicrobials.

  • The Quinoline Moiety: Historically validated (e.g., Ciprofloxacin, Quinine), it targets bacterial DNA replication enzymes (DNA Gyrase/Topoisomerase IV) and facilitates DNA intercalation.

  • The Piperazine Moiety: Acts as a solubility modulator and a "stealth" linker that improves pharmacokinetic profiles. Crucially, piperazine derivatives have shown the ability to inhibit efflux pumps, restoring sensitivity in resistant strains.

This application note provides a self-validating workflow for synthesizing, screening, and elucidating the mechanism of these hybrids, moving beyond standard protocols to address the specific physicochemical challenges of this scaffold.

Mechanism of Action (MOA)

The potency of quinoline-piperazine hybrids lies in their dual-targeting capability . Unlike simple quinolones, the hybrid molecule is designed to permeabilize the membrane (via the piperazine tail) while the quinoline core inhibits DNA replication.

Pathway Visualization: Dual-Targeting Mechanism

MOA_Pathway Compound Quinoline-Piperazine Hybrid OuterMem Outer Membrane (Porin Entry) Compound->OuterMem Passive Diffusion Efflux Efflux Pump (AcrAB-TolC) OuterMem->Efflux Substrate Recognition Cytoplasm Cytoplasmic Accumulation OuterMem->Cytoplasm Successful Entry Efflux->Compound Extrusion (Blocked by Piperazine) Target1 Target 1: Membrane Depolarization Cytoplasm->Target1 Lipophilic Interaction Target2 Target 2: DNA Gyrase/Topo IV Cytoplasm->Target2 Intercalation Death Bacterial Cell Death Target1->Death Target2->Death

Figure 1: The dual-action pathway. The piperazine moiety reduces efflux liability, allowing the quinoline core to reach the DNA gyrase target, while simultaneously destabilizing the membrane.

Chemical Handling & Solubility Optimization

The Challenge: Quinolines are inherently lipophilic (hydrophobic), while piperazines are polar bases. Hybrids often suffer from poor aqueous solubility, leading to precipitation in biological media and false-negative MIC results.

Critical Protocol: Compound Stock Preparation
  • Solvent Selection: Do not use 100% water. Dissolve the hybrid compound in DMSO (Dimethyl Sulfoxide) to create a 10 mM stock solution.

  • Sonication: Quinolines tend to aggregate. Sonicate the stock solution for 5–10 minutes at 40 kHz to ensure monomeric dispersion.

  • Stability Check: If the compound contains a free secondary amine on the piperazine, it may form carbamates with atmospheric CO₂. Store under nitrogen or argon at -20°C.

Protocol A: High-Throughput MIC Screening

Standard: CLSI M07-A10 (Broth Microdilution) [1] Adaptation: Optimized for hydrophobic hybrids.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]

  • Control: Ciprofloxacin (positive), 1% DMSO (negative/vehicle).

  • Dye: Resazurin (0.01%) for visual readout (optional but recommended for hybrids with color).

Step-by-Step Methodology
  • Inoculum Prep:

    • Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve the starting inoculum (

      
       CFU/mL).
      
  • Plate Setup (96-Well):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of the Compound Stock (

      
       in CAMHB, <1% DMSO) to column 1.
      
    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Media + Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells 1–11.

    • Final Volume: 200 µL/well. Final Bacterial Concentration:

      
       CFU/mL.
      
  • Incubation:

    • Seal with breathable film. Incubate at 35 ± 2°C for 16–20 hours.

  • Readout:

    • Visual: MIC is the lowest concentration with no visible turbidity.

    • Resazurin: Add 30 µL of resazurin. Incubate for 2 hours. Blue = Inhibition (MIC); Pink = Growth.

Protocol B: Mechanism Elucidation (DNA Gyrase Inhibition)

To confirm the hybrid acts via the quinoline mechanism (gyrase inhibition) rather than non-specific toxicity, a supercoiling assay is required.

Principle: DNA Gyrase converts relaxed plasmid DNA (pBR322) into supercoiled DNA.[2] Inhibitors prevent this conversion, leaving the DNA in a relaxed state which migrates differently on an agarose gel.

Workflow Visualization

Gyrase_Assay Prep Reaction Mix: Relaxed pBR322 + Gyrase + ATP Treat Add Hybrid Compound (Various Concentrations) Prep->Treat Incubate Incubate 37°C, 30 mins Treat->Incubate Stop Add Stop Buffer (SDS + Proteinase K) Incubate->Stop Extract Chloroform/Isoamyl Extraction Stop->Extract Gel 1% Agarose Gel Electrophoresis Extract->Gel Result Band Analysis: Supercoiled (Fast) vs Relaxed (Slow) Gel->Result

Figure 2: DNA Gyrase Supercoiling Inhibition Assay workflow.[3] Presence of relaxed DNA bands at high compound concentrations confirms MOA.

Detailed Steps
  • Reaction Mixture (30 µL):

    • 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.

    • 0.5 µg Relaxed pBR322 plasmid DNA.[2]

    • 1 Unit E. coli DNA Gyrase (Inspiralis or ProFoldin kits).

  • Inhibition: Add 1 µL of test compound (range 0.1 – 100 µM). Include Ciprofloxacin (10 µM) as a positive control.

  • Run: Incubate at 37°C for 30 minutes.

  • Stop: Add 30 µL of STEB (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue).

  • Electrophoresis: Run on 1% agarose gel (no Ethidium Bromide in gel) at 50V for 3 hours. Stain post-run with Ethidium Bromide or SYBR Safe.

  • Interpretation:

    • Active Gyrase (No Drug): DNA is supercoiled (migrates fast).

    • Inhibited Gyrase (Drug): DNA remains relaxed (migrates slow).

Structure-Activity Relationship (SAR) Analysis

When analyzing your data, map the MIC results to the structural variations below. The "Sweet Spot" for these hybrids usually involves balancing the lipophilicity of the quinoline with the basicity of the piperazine.

Structural ZoneModificationEffect on ActivityMechanism Insight
Quinoline C-6 Fluorine (-F)High Increase Increases cell penetration and gyrase binding affinity (similar to Cipro).
Quinoline C-7 Piperazine LinkageCritical Direct attachment point. Bulky groups here can hinder porin entry if too large.
Piperazine N-4 Free Amine (-NH)ModerateGood solubility, but high efflux liability.
Piperazine N-4 Sulfonamide (-SO₂R)High Increase Increases lipophilicity; sulfonamide may act as a secondary pharmacophore (folate pathway interference). [2]
Piperazine N-4 Methyl/EthylLow/ModerateImproves permeability but lacks secondary binding interactions.
Quinoline C-8 Methoxy (-OMe)Moderate IncreaseReduces mutant selection concentration (prevents resistance).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][4][5][6]

  • Desai, N. C., et al. (2024). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020–2024). Molecular Diversity.[1][7] [Link]

  • ProFoldin. (2023). E. coli DNA Gyrase Supercoiling Assay Protocol. [Link]

  • Inspiralis. (2023). DNA Gyrase Assays: Principles and Applications. [Link]

Sources

Method

Application Notes and Protocols for 4-(Piperazin-1-yl)isoquinoline dihydrochloride in Target Validation Studies

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery The isoquinoline nucleus is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry due to its recu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline nucleus is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds, including a variety of kinase and G-protein coupled receptor (GPCR) modulators.[1][2] The 4-(piperazin-1-yl)isoquinoline scaffold, in particular, has emerged as a versatile template for the development of potent and selective ligands targeting key proteins implicated in oncology, neurodegenerative diseases, and other complex pathologies.[2][3][4] This document provides a comprehensive guide for researchers on the utilization of 4-(Piperazin-1-yl)isoquinoline dihydrochloride for the validation of several high-value drug targets. While this specific dihydrochloride salt is provided as a high-purity research tool, the protocols and data herein are based on the broader class of 4-(piperazin-1-yl)isoquinoline derivatives, offering a robust framework for target identification and validation studies.

Safety and Handling

Prior to use, it is imperative to consult the Safety Data Sheet (SDS) for 4-(Piperazin-1-yl)isoquinoline dihydrochloride. As with related heterocyclic compounds, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[5][6][7] Handling should be performed in a well-ventilated area or a chemical fume hood.[6] Avoid inhalation of dust and direct contact with skin and eyes.[7] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[6]

Potential Target Classes and Rationale for Validation

Based on extensive research into structurally related compounds, the 4-(piperazin-1-yl)isoquinoline scaffold has been shown to interact with high affinity and selectivity with the following protein classes, making them primary candidates for target validation studies.

Cyclin-Dependent Kinase 8 (CDK8)

Rationale: CDK8 is a key component of the Mediator complex, which regulates gene transcription.[8][9] Its dysregulation is implicated in various cancers, making it a compelling oncology target.[5][9] A derivative of 4-piperazine isoquinoline has been identified as a potent inhibitor of both tau prion aggregation and CDK8, with a cellular EC50 value of 15 nM for the optimized analog.[3][4][10] This provides a strong rationale for investigating 4-(Piperazin-1-yl)isoquinoline dihydrochloride as a tool to validate CDK8 as a therapeutic target.

Signaling Pathway and Point of Inhibition:

CDK8_Pathway cluster_mediator Mediator Complex CDK8 CDK8 RNAPII RNA Polymerase II CDK8->RNAPII Phosphorylation CyclinC CyclinC MED12 MED12 MED13 MED13 Gene_Expression Oncogenic Gene Expression RNAPII->Gene_Expression Transcription_Factors Transcription Factors Transcription_Factors->CDK8 Compound 4-(Piperazin-1-yl)isoquinoline dihydrochloride Compound->CDK8 Inhibition

Caption: CDK8, as part of the Mediator complex, phosphorylates RNA Polymerase II, influencing oncogenic gene expression. 4-(Piperazin-1-yl)isoquinoline dihydrochloride is hypothesized to inhibit CDK8 activity.

Dopamine D3 Receptor (D3R)

Rationale: The Dopamine D3 Receptor (D3R), a G-protein coupled receptor, is a validated target for neuropsychiatric disorders, including Parkinson's disease and addiction.[7][11][12] A closely related analog, (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine, has been characterized as a potent and selective D3R agonist.[2] This suggests that 4-(Piperazin-1-yl)isoquinoline dihydrochloride may also modulate D3R activity, making it a valuable tool for validating this target in relevant disease models.

Signaling Pathway and Point of Modulation:

D3R_Pathway Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Compound 4-(Piperazin-1-yl)isoquinoline dihydrochloride Compound->D3R Agonism G_protein Gi/o D3R->G_protein Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Downstream_Signaling Neuronal Signaling (e.g., ERK, Akt) G_protein->Downstream_Signaling cAMP cAMP Adenylate_Cyclase->cAMP

Caption: The Dopamine D3 Receptor (D3R) signals through Gi/o proteins to inhibit adenylate cyclase and modulate downstream pathways. 4-(Piperazin-1-yl)isoquinoline dihydrochloride may act as an agonist at this receptor.

Rho-associated coiled-coil containing protein kinase (ROCK)

Rationale: ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in cancer metastasis, cardiovascular disease, and glaucoma.[13][14][15][16] The isoquinoline scaffold is a core component of known ROCK inhibitors like Fasudil.[17] Therefore, it is plausible that 4-(Piperazin-1-yl)isoquinoline dihydrochloride exhibits inhibitory activity against ROCK1 and/or ROCK2, making it a useful tool for validating their roles in various pathological processes.

Signaling Pathway and Point of Inhibition:

ROCK_Pathway RhoA_GTP RhoA-GTP ROCK ROCK1/2 RhoA_GTP->ROCK MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase MLC Myosin Light Chain ROCK->MLC Phosphorylation Compound 4-(Piperazin-1-yl)isoquinoline dihydrochloride Compound->ROCK Inhibition Phospho_MLC Phospho-MLC MLC_Phosphatase->Phospho_MLC MLC->Phospho_MLC Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation Phospho_MLC->Actomyosin_Contraction

Caption: Activated RhoA binds to and activates ROCK, which in turn phosphorylates multiple substrates, including Myosin Light Chain (MLC), leading to increased actomyosin contractility. 4-(Piperazin-1-yl)isoquinoline dihydrochloride is hypothesized to inhibit ROCK activity.

Quantitative Data for Structurally Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to 4-(Piperazin-1-yl)isoquinoline, providing a valuable reference for designing target validation experiments.

Compound ClassTargetAssay TypePotencyReference
4-Piperazine Isoquinoline DerivativeTau Aggregation / CDK8Cellular AssayEC50 = 15 nM (optimized analog)[3][4][10]
1-(Piperazin-1-yl)isoquinoline DerivativeDopamine D3 ReceptorRadioligand BindingKi = 2.23 nM[2]
1-(Piperazin-1-yl)isoquinoline DerivativeDopamine D3 ReceptorFunctional Assay (GTPγS)EC50 = 0.52 nM[2]
Isoquinoline-based ROCK Inhibitor (Fasudil)ROCK1 / ROCK2Kinase AssayIC50 values in the low micromolar to nanomolar range[13][17]

Experimental Protocols for Target Validation

The following protocols provide detailed methodologies for validating the engagement of 4-(Piperazin-1-yl)isoquinoline dihydrochloride with its putative targets in both biochemical and cellular contexts.

Protocol 1: In Vitro Kinase Inhibition Assay (for CDK8 and ROCK)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.

Workflow for In Vitro Kinase Inhibition Assay:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (CDK8 or ROCK) - Substrate (e.g., MYPT1 for ROCK) - ATP - Assay Buffer start->prepare_reagents prepare_compound Prepare Serial Dilutions of 4-(Piperazin-1-yl)isoquinoline dihydrochloride prepare_reagents->prepare_compound plate_setup Add Kinase, Substrate, and Compound to 384-well plate prepare_compound->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubate Incubate at 30-37°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction detect_signal Detect Signal (e.g., ADP-Glo™, Luminescence) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound against a target kinase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. The optimal concentrations of substrate and ATP should be determined empirically, but a starting point is at or near the Km for each.

    • Prepare a 10-point, 3-fold serial dilution of 4-(Piperazin-1-yl)isoquinoline dihydrochloride in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, dilute these solutions into the kinase assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 10 µL of the 2X kinase solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).

  • Signal Detection and Data Analysis:

    • Use a suitable kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay, Promega) to quantify the reaction product.

    • Measure the luminescence or fluorescence on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein.[18][19][20]

Workflow for Cellular Thermal Shift Assay (CETSA):

CETSA_Workflow start Start cell_culture Culture Cells to ~80% Confluency start->cell_culture compound_treatment Treat Cells with Compound or Vehicle (DMSO) cell_culture->compound_treatment heat_challenge Heat Cells at a Range of Temperatures (Melt Curve) or a Fixed Temperature (Isothermal) compound_treatment->heat_challenge cell_lysis Lyse Cells (e.g., Freeze-Thaw) heat_challenge->cell_lysis centrifugation Centrifuge to Separate Soluble and Aggregated Proteins cell_lysis->centrifugation collect_supernatant Collect Supernatant (Soluble Fraction) centrifugation->collect_supernatant western_blot Analyze Soluble Protein by Western Blot collect_supernatant->western_blot quantify_bands Quantify Band Intensity western_blot->quantify_bands plot_data Plot Data to Determine Thermal Shift quantify_bands->plot_data end End plot_data->end ICW_Workflow start Start seed_cells Seed Cells in a 96- or 384-well Plate start->seed_cells compound_treatment Treat Cells with Compound and/or Stimulant seed_cells->compound_treatment fix_permeabilize Fix and Permeabilize Cells compound_treatment->fix_permeabilize block Block Non-specific Binding fix_permeabilize->block primary_antibody Incubate with Primary Antibody (e.g., anti-phospho-protein) block->primary_antibody secondary_antibody Incubate with Fluorescently-labeled Secondary Antibody and Normalization Dye primary_antibody->secondary_antibody scan_plate Scan Plate on an Infrared Imaging System secondary_antibody->scan_plate analyze_data Analyze Data and Normalize Signal scan_plate->analyze_data end End analyze_data->end

Caption: A streamlined workflow for performing an In-Cell Western assay to quantify protein levels or phosphorylation status.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Treat the cells with a dose-response of 4-(Piperazin-1-yl)isoquinoline dihydrochloride for a specified time. If investigating the inhibition of a signaling pathway, pre-treat with the compound before adding a stimulant (e.g., a growth factor to activate a kinase cascade).

  • Fixation and Permeabilization:

    • Remove the media and wash the cells with PBS.

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking and Antibody Incubation:

    • Wash the cells and add a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

    • Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C. For example, to assess ROCK activity, use an antibody against phosphorylated Myosin Light Chain 2.

    • Wash the plate multiple times with PBS containing 0.1% Tween-20.

    • Incubate with an infrared dye-conjugated secondary antibody and a cell normalization stain (e.g., CellTag™ 700 Stain) for 1 hour at room temperature, protected from light.

  • Imaging and Data Analysis:

    • Wash the plate thoroughly and allow it to dry completely.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both the target protein and the normalization stain.

    • Normalize the target signal to the cell stain signal to account for variations in cell number.

    • Plot the normalized signal versus the compound concentration to determine the IC50 for the inhibition of the downstream signaling event.

Conclusion

4-(Piperazin-1-yl)isoquinoline dihydrochloride represents a valuable chemical tool for the exploration and validation of key drug targets, particularly within the kinase and GPCR families. The protocols outlined in this document provide a robust framework for researchers to investigate the interaction of this compound with putative targets such as CDK8, the Dopamine D3 Receptor, and ROCK kinases. By employing a combination of biochemical and cellular assays, including in vitro kinase inhibition, Cellular Thermal Shift Assays, and In-Cell Westerns, investigators can confidently establish target engagement and elucidate the functional consequences of this interaction, thereby accelerating the drug discovery and development process.

References

  • Validating Cdk8-IN-1 On-Target Effects: A Compar
  • Validating Cdk8-IN-10 Target Engagement in Cells: A Compar
  • Grandjean, J.-M. M., et al. (2020). Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. ACS Medicinal Chemistry Letters, 11(2), 127–132. [Link]

  • Newman, A. H., & Nader, M. A. (2015). Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis. Journal of Medicinal Chemistry, 58(8), 3265–3287. [Link]

  • Leopoldo, M., et al. (2022). Dopamine D3 receptor ligands: a patent review (2014–2020). Expert Opinion on Therapeutic Patents, 32(5), 499-514. [Link]

  • Cellular thermal shift assay. (n.d.). Grokipedia.
  • Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors. (n.d.).
  • Khoury-Haddad, J. A., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. STAR Protocols, 3(3), 101625. [Link]

  • Reinhard, F. B. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. Journal of the American Chemical Society, 144(6), 2589–2599. [Link]

  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Joyce, J. N. (2001). Dopamine D3 receptor as a therapeutic target for antipsychotic and antiparkinsonian drugs. Pharmacology & Therapeutics, 90(2-3), 231-259. [Link]

  • In-Cell Western (ICW) Protocol. (n.d.). Rockland Immunochemicals.
  • Drug and siRNA screens identify ROCK2 as a therapeutic target for ciliopathies. (2020). bioRxiv. [Link]

  • Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. (2024). MDPI.
  • In-Cell Western Protocol. (2014). Biomol.
  • In-Cell Western™ Assay. (2021). LI-COR Biosciences. [Link]

  • Current Advances in CETSA. (2022). Frontiers in Pharmacology. [Link]

  • 4-(piperazin-1-yl)isoquinoline dihydrochloride. (n.d.). Thoreauchem.
  • Rho Kinase (ROCK)
  • Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. (2025). bioRxiv.
  • What is the In-cell Western Assay? (n.d.). Azure Biosystems.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • ROCK inhibitors. (2025). Synapse - Northwestern University.
  • Mueller, S., et al. (2015). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 58(21), 8275–8291. [Link]

  • 4-(piperazin-1-yl)isoquinoline dihydrochloride. (n.d.). Arctom.
  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023). MDPI.
  • Grandjean, J.-M. M., et al. (2020). Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. ACS Medicinal Chemistry Letters, 11(2), 127–132. [Link]

  • Targeting the dopamine D3 receptor: an overview of drug design strategies. (2016). PubMed. [Link]

  • Grandjean, J.-M. M., et al. (2020). Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. PubMed. [Link]

  • Ghosh, B., et al. (2010). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. Journal of Medicinal Chemistry, 53(3), 1023–1037. [Link]

  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (2024). Frontiers in Pharmacology.
  • Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. (2020).
  • Ki Summary. (n.d.). BindingDB.
  • 4-Piperazin-1-yl-quinoline Dihydrochloride. (n.d.). Scintila.
  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (n.d.). IRIS UniPA.
  • Fluorescence based HTS- compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. (2023). Frontiers in Pharmacology.
  • Rho-associated Kinase (ROCK) Activity Assay. (2010). Sigma-Aldrich.
  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Sustained inhibition of CDK8/19 Mediator kinases enhances in vivo efficacy. (n.d.). Enzymlogic.
  • 96-well ROCK Activity Assay Kit. (n.d.). Cell Biolabs, Inc.
  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. (2021). PubMed. [Link]

  • ROCK1 Kinase Assay Kit. (n.d.). BPS Bioscience.
  • 4-iodo-1-(piperazin-1-yl)isoquinoline. (n.d.). Kemcal.
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Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Technical Evaluation: Limitations of 4-(Piperazin-1-yl)isoquinoline Dihydrochloride as a Research Compound

The following guide provides a rigorous technical evaluation of 4-(Piperazin-1-yl)isoquinoline dihydrochloride , analyzing its utility, limitations, and performance relative to established "gold standard" research tools....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical evaluation of 4-(Piperazin-1-yl)isoquinoline dihydrochloride , analyzing its utility, limitations, and performance relative to established "gold standard" research tools.

Content Type: Publish Comparison Guide Subject: Chemical Biology / Kinase Inhibitor Scaffolds Compound CAS: 908292-89-7 (Representative Analog)

Part 1: Executive Summary & Core Directive

The "Scaffold" Trap in Experimental Design: In the high-stakes environment of drug discovery and signal transduction research, the selection of chemical probes is critical. 4-(Piperazin-1-yl)isoquinoline dihydrochloride represents a structural class often encountered in early-stage screening libraries or as a synthetic intermediate. However, it is frequently misapplied or confused with optimized clinical inhibitors like Fasudil (HA-1077) or Ripasudil .

Unlike the sulfonyl-linked isoquinolines (e.g., Fasudil, H-1152) which exhibit nanomolar potency against Rho-associated protein kinase (ROCK), the direct C4-attachment of the piperazine ring to the isoquinoline core in this compound results in significantly altered electronic properties and steric geometry. Consequently, its utility as a specific biological probe is severely limited by low potency , off-target promiscuity (GPCR/Kinase crossover) , and metabolic instability .

Recommendation: This compound should be used primarily as a structural fragment for Structure-Activity Relationship (SAR) studies or as a negative control for regioisomer selectivity, rather than a primary tool for interrogating ROCK or PKA signaling pathways.

Part 2: Detailed Limitations & Mechanistic Analysis

Structural & Potency Limitations

The primary limitation of 4-(Piperazin-1-yl)isoquinoline is the absence of the sulfonamide linker found in potent ROCK inhibitors.

  • Mechanism: In Fasudil-like compounds, the sulfonamide group acts as a hydrogen bond acceptor/donor bridge that positions the isoquinoline ring into the ATP-binding pocket of the kinase (specifically interacting with the hinge region, e.g., Met156 in ROCK1).

  • Deficiency: The direct C4-piperazine attachment creates a rigid, bulky molecule that lacks the flexibility to optimize these H-bond interactions. This typically results in micromolar (µM) rather than nanomolar (nM) affinity.

  • Consequence: Researchers must use higher concentrations (10–50 µM) to observe effects, exponentially increasing the risk of off-target toxicity.

Selectivity Profile (The "Dirty" Probe Issue)

Isoquinoline-piperazine scaffolds are "privileged structures" known to bind multiple target classes.

  • Kinase Promiscuity: At high concentrations, this scaffold inhibits not just ROCK, but also Protein Kinase A (PKA), Protein Kinase G (PKG), and Myosin Light Chain Kinase (MLCK).

  • GPCR Cross-Reactivity: Unlike specific kinase inhibitors, 4-piperazinyl-isoquinolines often display affinity for Dopamine D2/D3 and Serotonin 5-HT receptors.

    • Data Support: Studies on 1-(piperazin-1-yl)isoquinoline analogs show they act as D3 receptor agonists/antagonists. Using the 4-isomer without accounting for this GPCR activity can lead to false positives in phenotypic assays (e.g., cell migration or neurite outgrowth).

Physicochemical & Metabolic Liabilities
  • Metabolic Soft Spot: The secondary amine of the piperazine ring is highly susceptible to N-oxidation and glucuronidation in live-cell or in vivo models.

  • Solubility vs. Permeability: While the dihydrochloride salt form improves aqueous solubility for stock preparation, the cationic nature at physiological pH can limit passive diffusion across the blood-brain barrier (BBB) compared to more lipophilic analogs like Y-27632.

Part 3: Comparative Analysis (Alternatives)

The following table contrasts 4-(Piperazin-1-yl)isoquinoline with established alternatives.

Feature4-(Piperazin-1-yl)isoquinoline Fasudil (HA-1077) Y-27632 H-1152
Primary Class Scaffold / Fragment5-Sulfonyl-isoquinoline4-Aminopyridine5-Sulfonyl-isoquinoline
ROCK Potency (

)
High

M (Est. >5

M)
0.33

M
0.14

M
0.0016

M (1.6 nM)
Selectivity Low (Hits GPCRs + Kinases)Moderate (Hits PKA/PKG)High (Specific to ROCK)Very High (Best in class)
Key Application SAR Studies / Negative ControlClinical Reference (Vasospasm)Standard Research ToolHigh-Sensitivity Assays
Metabolic Stability Low (Piperazine oxidation)Moderate (Active metabolite: Hydroxyfasudil)ModerateHigh
Cost/Availability Low (Chemical Building Block)ModerateModerateHigh

Part 4: Experimental Protocols for Validation

If your experimental design requires the use of this compound (e.g., as a structural control), you must validate its specificity against a "Gold Standard" (Y-27632).

Protocol: Comparative Kinase Inhibition Assay (Cell-Free)

Objective: Determine if the observed phenotype is due to ROCK inhibition or off-target effects.

  • Reagent Prep:

    • Dissolve 4-(Piperazin-1-yl)isoquinoline dihydrochloride in DMSO to 10 mM.

    • Dissolve Y-27632 (Positive Control) to 10 mM.

  • Enzyme System: Use Recombinant Human ROCK1/2 (active) with S6 Kinase substrate peptide.

  • Dose-Response Setup:

    • Prepare serial dilutions (0.1 nM to 100

      
      M) of both compounds.
      
    • Include a "No ATP" control (background) and "No Inhibitor" control (Max signal).

  • Reaction:

    • Incubate Kinase + Substrate + Inhibitor for 15 min at RT.

    • Initiate with ATP (at

      
       concentration, typically 10 
      
      
      
      M).
    • Incubate 30–60 min at 30°C.

  • Detection: Use ADP-Glo or radiometric (

    
    P-ATP) detection.
    
  • Data Analysis:

    • Plot % Activity vs. Log[Concentration].

    • Decision Rule: If the

      
       of the 4-piperazinyl compound is >100x higher than Y-27632, any cellular effect observed at low concentrations is likely off-target  (e.g., GPCR mediated).
      
Protocol: Cellular Specificity Check (Actin Stress Fibers)

Objective: Confirm functional ROCK inhibition in cell culture.

  • Cell Line: HeLa or NIH/3T3 cells (adherent).

  • Treatment:

    • Control: DMSO (0.1%).

    • Condition A: Y-27632 (10

      
      M).[1]
      
    • Condition B: 4-(Piperazin-1-yl)isoquinoline (10

      
      M and 50 
      
      
      
      M).
  • Incubation: 1 hour at 37°C.

  • Staining: Fix (4% PFA), permeabilize, and stain with Phalloidin-TRITC (F-actin) and DAPI.

  • Readout:

    • Y-27632 should cause complete loss of central stress fibers.

    • If 4-(Piperazin-1-yl)isoquinoline fails to disrupt stress fibers at 10

      
      M but causes cell rounding/detachment at 50 
      
      
      
      M, the compound is exhibiting non-specific cytotoxicity rather than specific ROCK inhibition.

Part 5: Visualization of Signaling & Workflow

Diagram 1: ROCK Signaling Pathway & Inhibitor Intervention Points

This diagram illustrates where specific inhibitors act and where the "limitation" of the 4-piperazinyl compound lies (potential cross-talk with GPCRs).

ROCK_Pathway GPCR GPCR (D2/5-HT) RhoA RhoA-GTP GPCR->RhoA Activation ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates MYPT MYPT1 (Phosphatase) ROCK->MYPT Inhibits MLC MLC-P (Myosin Light Chain) ROCK->MLC Direct Phos LIMK LIMK ROCK->LIMK Phosphorylates MYPT->MLC Dephos (Blocked) Cofilin Cofilin-P LIMK->Cofilin Inactivates Y27632 Y-27632 (Specific Inhibitor) Y27632->ROCK High Potency Block Iso4 4-(Piperazin-1-yl)isoquinoline (Promiscuous Probe) Iso4->GPCR Off-Target Binding? Iso4->ROCK Weak Block

Caption: Comparative action of specific inhibitors (Y-27632) vs. promiscuous scaffolds (4-Piperazinyl-isoquinoline). Note the potential for GPCR off-target effects.

Diagram 2: Validation Workflow for Isoquinoline Probes

A logic gate for researchers deciding whether to use this compound.

Validation_Workflow Start Select Compound: 4-(Piperazin-1-yl)isoquinoline Check1 Is Potency Critical? Start->Check1 UseFasudil SWITCH TO: Fasudil or H-1152 Check1->UseFasudil Yes (<1 µM required) Check2 Is Selectivity Critical? Check1->Check2 No UseY27632 SWITCH TO: Y-27632 Check2->UseY27632 Yes (Avoid GPCRs) Proceed PROCEED IF: 1. Using as Negative Control 2. Studying Scaffold SAR Check2->Proceed No

Caption: Decision matrix for selecting isoquinoline-based probes. Most biological applications require switching to optimized alternatives.

References

  • Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors: a patent review." Expert Opinion on Therapeutic Patents.

  • Uehata, M., et al. (1997). "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase." Nature. (Seminal paper establishing Y-27632 specificity).

  • Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta.

  • PubChem Compound Summary. (2024). "1-(Piperazin-1-yl)isoquinoline" (Structural Analog Data).[2]

  • Breitenlechner, C., et al. (2003). "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Feasible Synthetic Routes

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Reactant of Route 1
4-(Piperazin-1-yl)isoquinoline dihydrochloride
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4-(Piperazin-1-yl)isoquinoline dihydrochloride
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